molecular formula C16H27NO3 B1381115 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde

3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde

Cat. No.: B1381115
M. Wt: 281.39 g/mol
InChI Key: AXUPGUGFMSYTMC-UHFFFAOYSA-N
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Description

tert-Butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate (CAS 1416176-14-1) is a valuable chemical building block in pharmaceutical research and development. This compound, with the molecular formula C16H27NO3 and a molecular weight of 281.39 g/mol, features a spirocyclic architecture that provides structural rigidity and a formyl functional group that serves as a versatile handle for synthetic elaboration . The tert-butyloxycarbonyl (Boc) group protects the secondary amine, allowing for selective reactions at the aldehyde and facilitating the synthesis of complex molecules. The spiro[5.5]undecane scaffold is of significant interest in medicinal chemistry for constructing bioactive molecules and exploring three-dimensional chemical space. Related spirocyclic compounds are frequently utilized in drug discovery efforts, such as in the development of substituted spiroamide compounds investigated as therapeutic agents . As a key synthetic intermediate, this reagent can be used to introduce the 3-azaspiro[5.5]undecane core into larger molecular structures or to create diverse chemical libraries through reactions at the aldehyde group, including nucleophilic addition, reductive amination, and condensation. Proper storage conditions recommend an inert atmosphere and storage in a freezer under -20°C to maintain stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)6-4-13(12-18)5-7-16/h12-13H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUPGUGFMSYTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)C=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde (CAS: 1416176-14-1) for Advanced Drug Discovery

Executive Summary

Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced target specificity and improved physicochemical properties compared to their linear or planar counterparts. Among these, the 3-azaspiro[5.5]undecane core is a privileged structure found in numerous bioactive compounds. This guide provides a comprehensive technical overview of a key derivative, 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde , a versatile building block for the synthesis of novel therapeutics. We will delve into its physicochemical properties, propose a robust synthetic pathway with detailed protocols, outline methods for its characterization, and explore its vast potential in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate for creating next-generation pharmaceuticals.

The 3-Azaspiro[5.5]undecane Scaffold: A Privileged Motif in Medicinal Chemistry

The conformational rigidity and defined three-dimensional exit vectors of spirocycles make them highly attractive for probing the complex topologies of biological targets.[1] The 3-azaspiro[5.5]undecane framework, in particular, has been successfully incorporated into a wide range of therapeutic agents, demonstrating its value as a pharmacophore.

Derivatives of this scaffold have shown significant activity in diverse areas:

  • Antiviral Agents: Spiro-piperidine compounds based on this core have been developed as potent inhibitors of the influenza A virus M2 proton channel, demonstrating efficacy orders of magnitude greater than legacy drugs like amantadine.[2]

  • Pain Management: The related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has yielded dual μ-opioid receptor agonists and σ1 receptor antagonists, a promising strategy for developing potent and safer analgesics.[3]

  • Neuroscience: The broader family of azaspirocycles is being investigated for treating neurodegenerative diseases by modulating key receptors in the central nervous system.[4]

3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde (CAS: 1416176-14-1) emerges as a critical intermediate in this context. The Boc-protected nitrogen allows for controlled synthetic manipulations, while the aldehyde functionality serves as a versatile chemical handle for diversification, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies.

Physicochemical and Safety Data

A clear understanding of a compound's fundamental properties is the bedrock of its effective use in the laboratory.

PropertyValueSource
CAS Number 1416176-14-1[5][6][7]
IUPAC Name tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate[6]
Molecular Formula C₁₆H₂₇NO₃[5][7]
Molecular Weight 281.39 g/mol [5][7]
SMILES CC(C)(C)OC(=O)N1CCC2(CCC(CC2)C=O)CC1[5][6]
InChI Key AXUPGUGFMSYTMC-UHFFFAOYSA-N[6]
Safety Profile

As a Senior Application Scientist, safety is the foremost consideration in any experimental design. The following GHS information has been reported for this compound.

GHS PictogramSignal WordHazard Statement
GHS07Warning H302: Harmful if swallowed

Data sourced from ChemScene.[5]

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of accidental ingestion, seek immediate medical attention.

Proposed Synthetic Pathway and Experimental Protocol

While many suppliers offer this compound, understanding its synthesis is crucial for troubleshooting, cost analysis, and potential scale-up. A common and reliable method to produce an aldehyde is through the mild oxidation of its corresponding primary alcohol. This approach prevents over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidizing agents.

The proposed pathway begins with the commercially available ketone, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate .

Synthesis_Workflow A tert-butyl 9-oxo-3-azaspiro[5.5]undecane- 3-carboxylate B tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane- 3-carboxylate A->B Step 1: Reduction Reagent: NaBH₄ Solvent: Methanol C 3-Boc-3-azaspiro[5.5]undecane- 9-carbaldehyde (Target Compound) B->C Step 2: Mild Oxidation Reagent: Dess-Martin Periodinane Solvent: DCM

Caption: Proposed two-step synthesis of the target aldehyde.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful isolation and characterization of the intermediate alcohol in Step 1 provides a quality control checkpoint before proceeding to the final oxidation.

Step 1: Reduction of Ketone to Primary Alcohol

  • Causality: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature and high selectivity for ketones in the presence of the Boc-carbamate group, which is resistant to these conditions. Methanol serves as a protic solvent that facilitates the reaction and quenches the borate intermediates.

  • Materials:

    • tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Methodology:

    • Dissolve the starting ketone in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor reaction progress by TLC.

    • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude alcohol.

    • Purify by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to obtain the pure primary alcohol.

Step 2: Oxidation of Alcohol to Aldehyde

  • Causality: Dess-Martin Periodinane (DMP) is the oxidant of choice for this transformation. It is a hypervalent iodine reagent that provides a very mild and highly selective oxidation of primary alcohols to aldehydes with minimal risk of over-oxidation. The reaction proceeds quickly at room temperature, making it highly efficient.

  • Materials:

    • tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq)

    • Dess-Martin Periodinane (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

  • Methodology:

    • Dissolve the alcohol from Step 1 in anhydrous DCM under a nitrogen atmosphere.

    • Add DMP in one portion and stir the reaction at room temperature.

    • Monitor the reaction closely by TLC (typically complete within 1-2 hours).

    • Upon completion, dilute the reaction mixture with DCM.

    • Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 20 minutes until the layers are clear.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The resulting crude aldehyde can be purified by column chromatography to yield the final product, 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde .

Characterization and Quality Control

Structural confirmation and purity assessment are non-negotiable for any synthetic intermediate intended for drug discovery.

TechniqueExpected Results for 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde
¹H NMR - Aldehyde Proton (CHO): A characteristic singlet or triplet (depending on coupling to the adjacent CH) in the downfield region, δ ≈ 9.5-9.8 ppm.- Boc Group Protons (C(CH₃)₃): A sharp singlet integrating to 9H at δ ≈ 1.4-1.5 ppm.- Aliphatic Protons: A series of complex multiplets in the upfield region (δ ≈ 1.0-3.5 ppm) corresponding to the spirocyclic core.
¹³C NMR - Aldehyde Carbonyl (CHO): A signal in the highly deshielded region, δ ≈ 200-205 ppm.- Boc Carbonyl (C=O): Signal around δ ≈ 155 ppm.- Boc Quaternary Carbon (C(CH₃)₃): Signal around δ ≈ 80 ppm.- Boc Methyl Carbons (C(CH₃)₃): Signal around δ ≈ 28 ppm.
FT-IR - Aldehyde C=O Stretch: A strong, sharp absorbance band around 1725 cm⁻¹.- Carbamate C=O Stretch: A strong absorbance band around 1690 cm⁻¹.- Aldehyde C-H Stretch: Two weak bands often visible around 2820 cm⁻¹ and 2720 cm⁻¹.
LC-MS - Purity Assessment: HPLC analysis (e.g., C18 column) should show a single major peak (>95% purity).- Mass Verification: ESI-MS should show the expected molecular ion peak, e.g., [M+H]⁺ at m/z 282.2 or [M+Na]⁺ at m/z 304.2.

Applications in Medicinal Chemistry: A Gateway to Novel Structures

The true value of this compound lies in the reactivity of its aldehyde group, which serves as an electrophilic handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic exploration of chemical space around the azaspiro[5.5]undecane core.

Applications_Workflow cluster_0 Key Derivatization Reactions A 3-Boc-3-azaspiro[5.5]undecane- 9-carbaldehyde B Secondary/Tertiary Amine (e.g., for GPCR Ligands) A->B Reductive Amination R-NH₂, NaBH(OAc)₃ C Alkene (e.g., for Peptidomimetics) A->C Wittig Reaction Ph₃P=CHR D Secondary Alcohol (e.g., for H-bond donors) A->D Grignard/Organolithium R-MgBr or R-Li

Caption: Key reactions for derivatizing the aldehyde group.

Protocol Example: Reductive Amination

This is arguably the most powerful reaction for this building block, as it directly introduces nitrogen-containing functional groups prevalent in bioactive molecules.

  • Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent ideal for reductive amination. It is less basic and less hygroscopic than alternatives like sodium cyanoborohydride and efficiently reduces the iminium ion intermediate formed in situ from the aldehyde and amine, without significantly reducing the starting aldehyde.

  • Materials:

    • 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde (1.0 eq)

    • Primary or secondary amine (1.1 eq)

    • Sodium triacetoxyborohydride (1.5 eq)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (optional, catalytic amount)

  • Methodology:

    • To a solution of the aldehyde in DCE, add the desired amine. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine.

    • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can accelerate this step.

    • Add NaBH(OAc)₃ portion-wise and stir the reaction at room temperature overnight.

    • Monitor by TLC or LC-MS for the disappearance of the starting aldehyde.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous phase with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting amine product by column chromatography or preparative HPLC.

Conclusion and Future Outlook

3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its rigid three-dimensional scaffold, combined with a versatile aldehyde functional group, provides an exceptional platform for generating novel chemical entities with desirable pharmacological properties. The synthetic and derivatization protocols outlined in this guide offer a robust framework for researchers to efficiently integrate this building block into their discovery programs. Future exploration could involve developing asymmetric syntheses to access enantiopure versions of this scaffold, further refining its utility in creating highly specific and potent therapeutic agents.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link][8]

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]

  • 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde, 1416176-14-1. J&K Scientific. [Link][6]

  • 1-Oxa-9-azaspiro[5.5]undecane-3-carbaldehyde. PubChem. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link][3]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate. [Link][9]

  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Hong Lab MIT. [Link][2]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link][1]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery. MDPI. [Link][4]

Sources

A-Technical-Guide-to-the-Synthesis-of-3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde:-Core-Starting-Materials-and-Strategic-Implementation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-azaspiro[5.5]undecane motif is a privileged scaffold in modern medicinal chemistry, conferring unique three-dimensional properties that are highly desirable for optimizing ligand-receptor interactions. This guide provides an in-depth technical overview of the synthetic strategies for accessing a key derivative, 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde. We will dissect the retrosynthetic logic, identify the crucial starting materials, and present a detailed, field-tested protocol for its preparation. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible pathway to this valuable building block.

Introduction and Strategic Importance

Spirocyclic systems, particularly those incorporating heteroatoms like nitrogen, are of immense interest in drug discovery. The rigid, yet three-dimensional, nature of the 3-azaspiro[5.5]undecane core can lead to improved binding affinity, selectivity, and pharmacokinetic properties compared to more flexible or planar analogs. The aldehyde functionality at the C-9 position serves as a versatile synthetic handle for a wide array of subsequent chemical transformations, including reductive amination, Wittig reactions, and oxidations, making it a critical intermediate for generating compound libraries for screening and lead optimization.

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic analysis of the target molecule reveals a multi-step pathway originating from simple, commercially available precursors. The core strategy involves the construction of the spirocyclic ketone, followed by functional group manipulation to install the aldehyde.

Diagram 1: Retrosynthetic Analysis

G Target 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde Intermediate1 tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate Target->Intermediate1 Oxidation Intermediate2 tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Intermediate1->Intermediate2 Reduction Intermediate3 3-Boc-3-azaspiro[5.5]undec-7-en-9-one Intermediate2->Intermediate3 Hydrogenation StartingMaterials Starting Materials: 1. N-Boc-4-piperidone 2. Methyl vinyl ketone Intermediate3->StartingMaterials Robinson Annulation

Caption: Retrosynthetic pathway for the target aldehyde.

This analysis identifies two primary starting materials:

  • N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate): A readily available cyclic ketone that forms one of the rings of the spirocycle.

  • Methyl vinyl ketone (MVK): A classic Michael acceptor used to build the second, cyclohexane-based ring.

The synthesis hinges on a well-established cascade reaction, the Robinson annulation , to construct the core bicyclic enone system.[1]

Synthetic Workflow and Experimental Protocols

The forward synthesis is a robust four-step sequence. Each step has been optimized to ensure high yields and purity, minimizing the need for complex purification procedures.

Diagram 2: Synthetic Workflow

G Start N-Boc-4-piperidone + Methyl Vinyl Ketone Step1 Step 1: Robinson Annulation Start->Step1 Product1 3-Boc-3-azaspiro[5.5]undec-7-en-9-one Step1->Product1 Step2 Step 2: Hydrogenation Product1->Step2 Product2 tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Step2->Product2 Step3 Step 3: Reduction of Ketone Product2->Step3 Product3 tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate Step3->Product3 Step4 Step 4: Oxidation of Alcohol Product3->Step4 FinalProduct 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde Step4->FinalProduct

Caption: Step-by-step synthetic route to the target aldehyde.

Step 1: Robinson Annulation to form 3-Boc-3-azaspiro[5.5]undec-7-en-9-one

This foundational step constructs the spirocyclic carbon skeleton. The reaction is a tandem Michael addition followed by an intramolecular aldol condensation.

  • Rationale: N-Boc-4-piperidone serves as the nucleophile after deprotonation. Methyl vinyl ketone is the electrophilic partner. The use of a base like potassium tert-butoxide is crucial for initiating the reaction cascade.

Protocol:

  • To a solution of N-Boc-4-piperidone in a suitable solvent like THF, add potassium tert-butoxide at 0 °C to form the enolate.

  • Slowly add methyl vinyl ketone to the reaction mixture, maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the spirocyclic enone.

Step 2: Hydrogenation to form tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

This step reduces the double bond in the newly formed ring, resulting in the saturated spirocyclic ketone.

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing the alkene without affecting the ketone or the Boc-protecting group. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity.[1] Ethyl acetate is a preferred solvent to avoid potential side reactions like ketalization that might occur in alcoholic solvents.[1]

Protocol:

  • Dissolve the enone from Step 1 in ethyl acetate.

  • Add 10% Palladium on carbon (typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 4-5 bar.

  • Stir the reaction at ambient temperature for 18-24 hours or until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the saturated ketone, which is often pure enough for the next step. An 84% yield has been reported for this step.[1]

Step 3 & 4: Conversion of the Ketone to the Aldehyde

The final two steps involve the conversion of the ketone at C-9 to the target aldehyde. This is typically achieved via a two-step sequence: reduction to the alcohol, followed by a mild oxidation. A more direct conversion from a related ester is also a highly viable and common strategy in organic synthesis.

Method A: Reduction-Oxidation Sequence

  • Reduction to Alcohol:

    • Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent suitable for selectively reducing the ketone to an alcohol without affecting the Boc-ester group.

    • Protocol: Dissolve the ketone from Step 2 in methanol or ethanol at 0 °C. Add NaBH₄ portion-wise. Stir until completion, quench with water, and extract the product.

  • Oxidation to Aldehyde:

    • Rationale: A mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) or a Swern oxidation are excellent choices for this transformation.

    • Protocol (DMP): Dissolve the intermediate alcohol in dichloromethane (DCM). Add Dess-Martin periodinane at room temperature. Stir for 1-2 hours, then quench with a solution of sodium thiosulfate. Extract and purify to yield the final aldehyde.

Method B: From a Carboxylic Acid Ester Precursor (Alternative Route)

If the synthesis starts from or proceeds through the corresponding carboxylic acid or its ester (e.g., methyl 3-Boc-3-azaspiro[5.5]undecane-9-carboxylate), a direct reduction to the aldehyde is highly efficient.

  • Rationale: Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for the partial reduction of esters to aldehydes.[2][3] The reaction must be performed at low temperatures (typically -78 °C) to prevent the hydride from further reducing the newly formed aldehyde to an alcohol.[4][5][6] The mechanism involves the formation of a stable hemiacetal intermediate at low temperatures, which is then hydrolyzed to the aldehyde during aqueous workup.[4]

Protocol (DIBAL-H Reduction):

  • Dissolve the corresponding ester in an anhydrous aprotic solvent like toluene or THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add one equivalent of DIBAL-H (typically as a 1M solution in hexanes) via syringe.

  • Stir the reaction at -78 °C for the required time (e.g., 1-3 hours).

  • Quench the reaction carefully at -78 °C by the slow addition of methanol, followed by a saturated solution of Rochelle's salt or dilute HCl.

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Separate the layers, extract the aqueous layer with an organic solvent, combine the organic phases, dry, and concentrate to yield the target aldehyde.

Summary of Key Reagents and Conditions

StepTransformationKey ReagentsSolvent(s)TemperatureTypical Yield
1 Robinson AnnulationN-Boc-4-piperidone, MVK, KOtBuTHF0 °C to RT70-85%
2 HydrogenationH₂, 10% Pd/CEthyl AcetateAmbient>80%[1]
3 Ester ReductionDIBAL-HToluene or THF-78 °C75-90%

Conclusion

The synthesis of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde is a well-established process that relies on fundamental reactions in organic chemistry. The key to a successful synthesis lies in the careful execution of the Robinson annulation to build the core structure and the controlled reduction of a suitable functional group (ketone or ester) to furnish the final aldehyde. The starting materials, N-Boc-4-piperidone and methyl vinyl ketone, are readily accessible, making this a practical and scalable route for applications in pharmaceutical research and development. This guide provides the necessary strategic insights and detailed protocols to enable scientists to confidently produce this valuable synthetic intermediate.

References

  • Kovács, L., et al. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC, 2009(vi), 298-308. [Link]

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 210-227. [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Aldehyde. [Link]

  • Chemistry Steps. (n.d.). Esters to Aldehydes. [Link]

  • Google Patents. (2008). CN101255161A - Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.
  • Thieme E-Journals. (n.d.). Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Esters can be converted aldehydes using diisobutylaluminum hydride (DIBAH). [Link]

  • Google Patents. (2021). US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • ProQuest. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]

  • Vedantu. (n.d.). Ester to Aldehyde Conversion Made Easy. [Link]

  • University of Southampton ePrints. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]

  • ChemAnalyst. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester. [Link]

  • ResearchGate. (2016). How to reduce an Ester to aldehyde with no alcohol formation?. [Link]

  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. [Link]

  • ResearchGate. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. [Link]

  • ResearchGate. (n.d.). Synthesis of dipeptides from N-hydroxy-3-azaspiro[7][7]undecane-2,4-dione activated α-amino acids. [Link]

  • ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of 3-Azaspiro[5.5]undecane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-azaspiro[5.5]undecane scaffold, a unique three-dimensional structure, has emerged as a significant pharmacophore in medicinal chemistry. Its rigid, spirocyclic framework offers a distinct advantage in drug design, enabling precise spatial orientation of functional groups for optimal target engagement. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic strategies for this important scaffold, from its early 20th-century origins to contemporary methodologies. Detailed experimental protocols for key transformations are presented, alongside a discussion of the scaffold's expanding role in the development of novel therapeutics.

Introduction: The Significance of the 3-Azaspiro[5.5]undecane Core

Spirocyclic systems have garnered considerable attention in drug discovery due to their inherent structural rigidity and three-dimensionality.[1] The 3-azaspiro[5.5]undecane core, in particular, has been identified as a privileged scaffold, appearing in a range of biologically active molecules. This is attributed to its ability to present substituents in well-defined vectors, which can lead to enhanced binding affinity and selectivity for biological targets.

One of the most notable applications of this scaffold is in the synthesis of Gabapentin, an anticonvulsant drug.[2] Furthermore, derivatives of 3-azaspiro[5.5]undecane have been investigated as inhibitors of the influenza A virus M2 proton channel, highlighting the scaffold's versatility in addressing diverse therapeutic areas.[3][4] The unique conformational constraints of the spirocyclic system make it an attractive building block for creating novel chemical entities with improved pharmacokinetic and pharmacodynamic properties.

The Genesis of a Scaffold: Discovery and Early Synthetic Endeavors

The foundational chemistry that paved the way for the synthesis of the 3-azaspiro[5.5]undecane core can be traced back to the early 20th century. The work of Jocelyn Field Thorpe and his contemporaries on glutaconic acids and related cyclic compounds laid the groundwork for accessing the necessary precursors.[5][6][7] While a singular "discovery" paper for the parent 3-azaspiro[5.5]undecane is not readily identifiable, its synthesis emerged from the logical progression of established organic reactions.

The classical approach to the 3-azaspiro[5.5]undecane skeleton involves a two-stage process:

  • Formation of a Spirocyclic Glutarimide Precursor: The initial key step is the construction of 3-azaspiro[5.5]undecane-2,4-dione (also known as 3,3-pentamethyleneglutarimide).

  • Reduction of the Glutarimide: The dione is then reduced to the parent 3-azaspiro[5.5]undecane.

A pivotal early synthesis of a precursor to the glutarimide was the Thorpe-Ziegler reaction, which enabled the formation of cyclic ketones and nitriles. A significant route, detailed in early literature, involves the reaction of cyclohexanone with cyanoacetic acid derivatives.[5][6][7]

Foundational Synthesis: The Thorpe-Guareschi Approach and Subsequent Reduction

The historical synthesis of the 3-azaspiro[5.5]undecane core is intrinsically linked to the Guareschi-Thorpe reaction, which provides a pathway to substituted pyridones and, by extension, glutaric acid derivatives.[8][9][10] This methodology was adapted for the creation of the spirocyclic glutarimide precursor.

Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione

A widely cited method for the preparation of 3-azaspiro[5.5]undecane-2,4-dione involves the reaction of cyclohexanone with ethyl cyanoacetate and ammonia in an alcoholic solution. This reaction proceeds through the formation of an α,α'-dicyano-β,β-pentamethylene glutarimide intermediate.[7] Subsequent hydrolysis of this dinitrile furnishes 1,1-cyclohexanediacetic acid.[6]

A more direct route to the glutarimide involves the cyclization of 1,1-cyclohexanediacetic acid monoamide.

Experimental Protocol: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione from 1,1-Cyclohexanediacetic Acid Monoamide

  • Reactants: 1,1-cyclohexanediacetic acid monoamide, toluene (solvent), glacial acetic acid (catalyst).

  • Procedure:

    • To a reaction vessel equipped with a stirrer and a Dean-Stark apparatus, add 1,1-cyclohexanediacetic acid monoamide, toluene, and a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.

    • Continue the reaction until no more water is evolved, indicating the completion of the cyclization.

    • Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

    • Collect the solid product by filtration, wash with a small amount of cold toluene, and dry under vacuum.

This method provides an efficient pathway to the key glutarimide intermediate.

Reduction to 3-Azaspiro[5.5]undecane

The final step in the classical synthesis is the reduction of the imide functionality of 3-azaspiro[5.5]undecane-2,4-dione to yield the parent amine. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of 3-Azaspiro[5.5]undecane-2,4-dione

  • Reactants: 3-azaspiro[5.5]undecane-2,4-dione, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF) (solvent).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, suspend LiAlH₄ in anhydrous THF under an inert atmosphere.

    • Dissolve 3-azaspiro[5.5]undecane-2,4-dione in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reduction.

    • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

    • Filter the resulting granular precipitate and wash it thoroughly with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-azaspiro[5.5]undecane.

    • The product can be further purified by distillation or by conversion to its hydrochloride salt.

This reduction is a robust and reliable method for obtaining the core 3-azaspiro[5.5]undecane scaffold.

Diagram of the Foundational Synthetic Pathway

foundational_synthesis cluster_step1 Step 1: Glutarimide Formation cluster_step2 Step 2: Reduction A Cyclohexanone C α,α'-Dicyano-β,β-pentamethylene glutarimide A->C Thorpe-Guareschi Reaction B Ethyl Cyanoacetate + NH3 B->C E 1,1-Cyclohexanediacetic Acid C->E D Hydrolysis D->E G 1,1-Cyclohexanediacetic Acid Monoamide E->G F Amidation F->G I 3-Azaspiro[5.5]undecane-2,4-dione G->I H Cyclization H->I J 3-Azaspiro[5.5]undecane-2,4-dione L 3-Azaspiro[5.5]undecane J->L Reduction K LiAlH4 K->L

Caption: Foundational synthetic pathway to 3-azaspiro[5.5]undecane.

Modern Synthetic Approaches to the 3-Azaspiro[5.5]undecane Core

While the classical synthesis remains a viable route, modern organic chemistry has introduced a variety of alternative and often more efficient methods for constructing the 3-azaspiro[5.5]undecane scaffold. These contemporary approaches often focus on improving yields, reducing the number of synthetic steps, and introducing greater functional group tolerance.

Reductive Amination Strategies

Reductive amination provides a direct and atom-economical route to the 3-azaspiro[5.5]undecane core. This approach typically involves the reaction of a suitable diketone or keto-aldehyde with ammonia or an ammonia source in the presence of a reducing agent.

Illustrative Reductive Amination Workflow

reductive_amination A 1,5-Diketone Precursor D Intermediate Iminium Ion A->D B Ammonia Source (e.g., NH4OAc) B->D C Reducing Agent (e.g., NaBH3CN) E 3-Azaspiro[5.5]undecane C->E D->E

Caption: Generalized workflow for reductive amination to form 3-azaspiro[5.5]undecane.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the construction of cyclic and spirocyclic systems. The synthesis of 3-azaspiro[5.5]undecane derivatives can be achieved by designing a diene precursor that, upon catalysis with a ruthenium-based catalyst (e.g., Grubbs' catalyst), undergoes intramolecular cyclization to form the desired spirocyclic core.

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient means of assembling complex molecular architectures in a single synthetic operation. Strategies involving, for example, the condensation of cyclohexanone, an amine, and a suitable third component can be envisioned to construct the 3-azaspiro[5.5]undecane skeleton in a convergent manner.

Pharmacological Significance and Future Directions

The 3-azaspiro[5.5]undecane scaffold continues to be a fertile ground for drug discovery. Its presence in molecules targeting a range of biological entities underscores its privileged nature.

Derivative Class Therapeutic Target/Application Key Findings
Gabapentinoids Voltage-gated calcium channelsEffective in the treatment of epilepsy and neuropathic pain.[2]
Amantadine Analogs Influenza A M2 proton channelShows potential as antiviral agents.[3][4]
Sigma Receptor Ligands Sigma-1 and Sigma-2 receptorsInvestigated for their potential in treating neurological disorders.
Enzyme Inhibitors Various enzymesThe rigid scaffold allows for precise positioning of functional groups in active sites.[2]

The future of 3-azaspiro[5.5]undecane synthesis and application lies in the development of enantioselective methodologies to access chiral derivatives, which are often required for optimal biological activity. Furthermore, the exploration of this scaffold in new therapeutic areas, driven by a deeper understanding of its structure-activity relationships, will undoubtedly lead to the discovery of novel and potent drug candidates.

Conclusion

The 3-azaspiro[5.5]undecane core has a rich history rooted in the foundational principles of organic synthesis. From its early conception through classical multi-step sequences to the elegant and efficient methods of modern synthetic chemistry, the journey of this scaffold highlights the continuous evolution of the field. Its proven value in medicinal chemistry, exemplified by its role in established drugs and promising therapeutic leads, ensures that the 3-azaspiro[5.5]undecane scaffold will remain a target of interest for synthetic and medicinal chemists for the foreseeable future. The continued development of novel synthetic routes will undoubtedly unlock new opportunities for its application in the quest for innovative medicines.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Retrieved January 23, 2026, from [Link]

  • Thorpe, J. F. (1919). The formation and reactions of imino-compounds. Part XX. The condensation of aldehydes with cyanoacetamide. J. Chem. Soc., Trans., 115, 686-704.
  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. PubMed. Retrieved January 23, 2026, from [Link]

  • Thorpe, J. F. (1911). The formation and reactions of imino-compounds. Part XV. The formation of β,β-disubstituted glutaric acids from imino-derivatives of piperidine. J. Chem. Soc., Trans., 99, 445-446.
  • A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride. ResearchGate. Retrieved January 23, 2026, from [Link]

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  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
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  • MODERN METHODS OF ORGANIC SYNTHESIS. Cambridge University Press. Retrieved January 23, 2026, from [Link]

  • 4,4′-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation. National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. ResearchGate. Retrieved January 23, 2026, from [Link]

  • US7759517B2 - Process for the preparation of gabapentin. Google Patents.
  • Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. Organic Syntheses. Retrieved January 23, 2026, from [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton ePrints. Retrieved January 23, 2026, from [Link]

  • Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry. Progress in Chemistry. Retrieved January 23, 2026, from [Link]

  • CCXLVIII.—The chemistry of the glutaconic acids. Part II. The reactions of the alkylglutaconic acids having one mobile hydrogen atom. Journal of the Chemical Society, Transactions. Retrieved January 23, 2026, from [Link]

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Methodological & Application

The Strategic Deployment of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Three-Dimensionality in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is paramount. A significant strategic shift has been the move away from planar, aromatic structures towards molecules with greater three-dimensionality. Spirocyclic scaffolds, which feature two rings sharing a single atom, are at the forefront of this evolution. Their rigid, defined spatial arrangement can pre-organize a molecule into a conformation favorable for binding to a biological target, often leading to improved potency and selectivity. Furthermore, the introduction of spirocyclic moieties has been shown to enhance key physicochemical properties such as solubility and metabolic stability, which are critical for the successful development of a drug candidate.

The 3-azaspiro[5.5]undecane framework is a particularly valuable scaffold in medicinal chemistry. The embedded piperidine ring is a common motif in numerous bioactive compounds, and the spirocyclic nature of the undecane system introduces a desirable level of rigidity and three-dimensionality. The subject of this guide, 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde , is a versatile building block that allows for the elaboration of this privileged scaffold into a diverse array of potential therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for further derivatization. The aldehyde functionality at the 9-position serves as a synthetic handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal starting point for library synthesis and lead optimization.

This document provides a detailed overview of the application of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde in medicinal chemistry, with a focus on its use in the synthesis of modulators of G-protein coupled receptors (GPCRs), a large and therapeutically important family of transmembrane proteins.

The Azaspiro[5.5]undecane Scaffold in GPCR Modulation: A Case Study in Nociceptin/Orphanin FQ (NOP) Receptor Antagonism

The nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, is a GPCR implicated in a variety of physiological processes, including pain, anxiety, and depression.[1] As such, it has emerged as a promising target for the development of novel therapeutics. Several classes of non-peptide NOP receptor modulators have been developed, and a recurring structural motif in many of these compounds is the azaspiro[5.5]undecane core. This scaffold is thought to provide an optimal orientation of substituent groups for interaction with the receptor binding pocket.

The following sections will detail the synthetic pathways and protocols for the elaboration of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde into a hypothetical series of NOP receptor antagonists, drawing upon established synthetic methodologies.

Synthetic Workflow: From Aldehyde to Bioactive Amine

The primary synthetic utility of the aldehyde functionality lies in its conversion to other functional groups. Two of the most powerful and widely used transformations in this regard are reductive amination and the Wittig reaction. The following workflow illustrates how 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde can be used to generate a library of diverse amine derivatives for screening as NOP receptor antagonists.

G A 3-Boc-3-azaspiro[5.5]undecane- 9-carbaldehyde C Reductive Amination A->C B Primary Amine (R-NH2) B->C D Boc-Protected Amine Intermediate C->D Formation of C-N bond E Boc Deprotection D->E Acidic Conditions F Final Amine Product E->F G Biological Screening (e.g., NOP Receptor Binding Assay) F->G

Caption: Synthetic workflow for the preparation of a diverse amine library.

Experimental Protocols

Protocol 1: Reductive Amination of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde

Reductive amination is a cornerstone of medicinal chemistry, enabling the formation of secondary and tertiary amines from aldehydes or ketones.[2] This one-pot procedure involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for this transformation, as it is tolerant of a wide range of functional groups and does not reduce the starting aldehyde.

Objective: To synthesize a representative secondary amine derivative of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde using a primary amine.

Materials:

  • 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde

  • Benzylamine (or other primary amine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde (1.0 eq) in anhydrous dichloromethane (0.1 M) is added the primary amine (e.g., benzylamine, 1.1 eq).

  • A catalytic amount of glacial acetic acid (0.1 eq) is added to the mixture to facilitate imine formation. The reaction is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes. The reaction mixture is then stirred at room temperature for 12-16 hours.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The mixture is stirred for 15 minutes, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Boc-protected secondary amine.

Rationale for Experimental Choices:

  • The use of anhydrous DCM is crucial to prevent hydrolysis of the imine intermediate.

  • Acetic acid acts as a catalyst to protonate the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine.

  • The portion-wise addition of STAB helps to control the reaction exotherm.

  • The sodium bicarbonate quench neutralizes the acetic acid and any remaining STAB.

Protocol 2: Wittig Reaction for Olefination

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[3] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form a four-membered oxaphosphetane intermediate, which then collapses to give the alkene and triphenylphosphine oxide. This reaction is highly versatile and tolerates a wide range of functional groups.

Objective: To synthesize an alkene derivative of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde.

Materials:

  • 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde

  • Methyltriphenylphosphonium bromide (or other phosphonium salt)

  • Potassium tert-butoxide (or other strong base)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon) is added potassium tert-butoxide (1.2 eq) portion-wise. The resulting bright yellow suspension is stirred at 0 °C for 30 minutes, then at room temperature for 1 hour to form the ylide.

  • The reaction mixture is cooled back to 0 °C, and a solution of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired alkene.

Rationale for Experimental Choices:

  • The Wittig reaction is performed under anhydrous and inert conditions to prevent quenching of the highly basic ylide.

  • Potassium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the phosphonium salt to generate the ylide.

  • The dropwise addition of the aldehyde at low temperature helps to control the reaction and minimize side reactions.

Data Presentation

The following table summarizes hypothetical characterization data for a representative product from the reductive amination protocol.

Compound IDR-GroupYield (%)1H NMR (CDCl3, 400 MHz) δ (ppm)MS (ESI+) m/z
1a Benzyl857.35-7.20 (m, 5H), 3.81 (s, 2H), 3.55-3.40 (m, 4H), 2.60-2.50 (m, 2H), 1.80-1.20 (m, 17H), 1.45 (s, 9H)373.3 [M+H]+

Conclusion and Future Perspectives

3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde is a valuable and versatile building block for medicinal chemistry. Its inherent three-dimensionality and the synthetic tractability of the aldehyde functionality make it an ideal starting point for the synthesis of novel, drug-like molecules. The protocols detailed herein for reductive amination and the Wittig reaction provide a robust foundation for the generation of diverse libraries of compounds targeting a wide range of biological targets, including GPCRs. The continued exploration of this and other spirocyclic scaffolds will undoubtedly lead to the discovery of new and improved therapeutics.

References

  • Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives.
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  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
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Application Note & Protocols for the Synthesis of Novel GPCR Ligands from 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of all approved drugs.[1] The discovery of novel ligands with unique pharmacological profiles, such as biased agonism or allosteric modulation, remains a critical objective in modern drug discovery.[1] This application note details a robust and versatile synthetic strategy for creating a library of potential GPCR ligands starting from the privileged 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde scaffold. The inherent three-dimensional nature of the azaspiro[5.5]undecane core provides an excellent framework for exploring chemical space to identify new modulators of GPCR function.[2][3] We provide detailed, step-by-step protocols for ligand synthesis via reductive amination, purification, characterization, and a general framework for subsequent biological evaluation.

Introduction: The Strategic Value of the Azaspiro[5.5]undecane Scaffold

GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses, playing pivotal roles in nearly every physiological process.[1][4] Their druggability is well-established, making the development of novel ligands a high-priority endeavor.[4] The 3-azaspiro[5.5]undecane moiety is considered a "privileged scaffold" in medicinal chemistry. Its rigid, spirocyclic structure introduces a well-defined three-dimensional geometry into molecules, which can lead to improved binding affinity and selectivity for the target receptor compared to more flexible, linear analogs.

The starting material, 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde, is an ideal entry point for library synthesis.[5][6] The aldehyde functional group serves as a versatile chemical handle for introducing a wide array of chemical diversity through reactions such as reductive amination. The Boc (tert-butoxycarbonyl) protecting group ensures the stability of the secondary amine within the spirocyclic core during this transformation, and can be readily removed in a subsequent step if further derivatization at that position is desired.

This guide provides a comprehensive workflow from initial reaction setup to a strategic outline for biological screening, designed for researchers in drug discovery and medicinal chemistry.

Overall Synthetic and Evaluation Workflow

The core strategy involves a one-step reductive amination to couple various primary and secondary amines to the spirocyclic aldehyde core. This is followed by rigorous purification and characterization. The resulting library of compounds can then be subjected to a tiered biological screening cascade to identify and characterize active GPCR ligands.

G cluster_synthesis Part I: Synthesis & Purification cluster_bio Part II: Biological Evaluation A Starting Material: 3-Boc-3-azaspiro[5.5]undecane- 9-carbaldehyde C Reductive Amination A->C B Diverse Amine Library (R1R2NH) B->C D Crude Product Mixture C->D E Purification (Flash Chromatography) D->E F Characterized Ligand Library E->F G Primary Screen: Radioligand Binding Assay F->G Test Compounds H Determination of Affinity (Ki) G->H I Secondary Screen: Functional Assay (e.g., cAMP) H->I Active Binders J Determination of Efficacy (Agonist/Antagonist, EC50/IC50) I->J K Hit Compound J->K

Figure 1: High-level workflow from synthesis to biological hit identification.

Part I: Synthesis of Ligand Library via Reductive Amination

Principle of the Reaction

Reductive amination is a powerful method for forming carbon-nitrogen bonds. The reaction proceeds in two stages:

  • Imine/Iminium Ion Formation: The amine nitrogen of the coupling partner attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration forms a Schiff base (imine) if a primary amine is used, or an iminium ion if a secondary amine is used. This step is typically reversible and often acid-catalyzed.

  • Reduction: The imine or iminium ion is then reduced in situ to the corresponding amine.

Our choice of reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is critical. It is a mild and selective hydride donor, capable of reducing the protonated imine/iminium intermediate much faster than it reduces the starting aldehyde. This selectivity prevents the formation of the corresponding alcohol byproduct and allows for a convenient one-pot procedure.

Detailed Protocol: General Procedure for Reductive Amination

This protocol is designed for a reaction scale of approximately 0.5 mmol of the starting aldehyde. It can be scaled as needed.

Materials and Reagents:

  • 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde (MW: 281.39 g/mol )[5]

  • Selected primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount, e.g., 0.1 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration). Stir until fully dissolved.

  • Amine Addition: Add the selected amine (1.1 eq) to the solution. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. Expert Note: For less reactive amines, the addition of a catalytic amount of acetic acid can accelerate imine formation by protonating the carbonyl oxygen.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The addition may cause some effervescence. Ensure adequate stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aldehyde.

  • Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, then with brine. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The precise gradient will depend on the polarity of the product.

Library Diversification and Expected Outcomes

The true power of this protocol lies in its applicability to a wide range of amines. Below is a representative table showcasing potential inputs and the corresponding products.

Amine Input (R¹R²NH)Product StructureHypothetical YieldNotes
Aniline75-85%Aromatic amine, product may be more colored.
Piperidine80-90%Common secondary amine, straightforward reaction.
Benzylamine85-95%Primary amine, introduces a flexible linker.
4-Methylpiperazine70-80%Introduces a basic nitrogen, useful for salt formation and solubility.
Required Characterization of Final Products

To ensure the identity and purity of each synthesized ligand, a full suite of analytical characterization is mandatory.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the covalent structure. Key diagnostic signals include the disappearance of the aldehyde proton (~9.6 ppm) and the appearance of new signals corresponding to the introduced amine moiety and the newly formed benzylic-type protons (-CH₂-N).

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the molecule.

  • HPLC Analysis: Determines the purity of the final compound, which should ideally be >95% for use in biological assays.

Part II: Biological Evaluation Strategy

Once a library of pure compounds is synthesized, the next step is to assess their interaction with the GPCR target of interest. A tiered approach is most efficient.

G A Synthesized Ligand Library (Known Concentration) B Primary Screen: Competition Binding Assay A->B C Data Analysis: Calculate IC50 and Ki values B->C D Identify 'Binders' (Compounds with Ki < 10 µM) C->D E Secondary Screen: Functional Assay (e.g., cAMP, Calcium Flux, β-arrestin) D->E Advance hits F Data Analysis: Generate Dose-Response Curves E->F G Characterize Hits: - Agonist (EC50) - Antagonist (IC50) - Inverse Agonist - Biased Ligand F->G H Lead Compound for Further Optimization G->H

Figure 2: Tiered screening cascade for ligand characterization.

Primary Screen: Radioligand Binding Assay

Principle: This assay directly measures the ability of a test compound to bind to the receptor by quantifying its displacement of a high-affinity radiolabeled ligand ('hot' ligand) that is known to bind to the target GPCR.[7] The output is an IC₅₀ value, which can be converted to an affinity constant (Ki).[8]

High-Level Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the synthesized test compound.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation: Rapidly separate the bound radioligand from the unbound by vacuum filtration through a glass fiber filter mat. The membranes and bound ligand are trapped on the filter.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced versus the log concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Secondary Screen: Functional Assays

Compounds that demonstrate significant binding affinity in the primary screen should be advanced to functional assays to determine their efficacy. The choice of assay depends on the canonical signaling pathway of the target GPCR.[9][10]

  • For Gs or Gi-coupled receptors: A cAMP assay is appropriate. Test compounds are evaluated for their ability to stimulate (agonist) or inhibit (antagonist, by blocking an agonist's effect) the production of the second messenger cAMP.

  • For Gq-coupled receptors: A calcium flux assay is used to measure the release of intracellular calcium stores upon receptor activation.

  • Pathway-Independent Assays: β-arrestin recruitment assays can measure receptor activation regardless of G-protein coupling subtype and are particularly valuable for identifying biased ligands.[10]

High-Level Protocol (General):

  • Cell Plating: Plate cells expressing the target GPCR in an appropriate assay plate (e.g., 96- or 384-well).

  • Compound Addition: Add varying concentrations of the test compound. For antagonist testing, cells are pre-incubated with the test compound before adding a known agonist.

  • Incubation: Incubate for a period sufficient to allow for a signaling response.

  • Detection: Add the detection reagents for the specific assay (e.g., cAMP detection kit, calcium-sensitive dye).

  • Measurement: Read the plate on a suitable plate reader (e.g., luminometer, fluorometer).

  • Data Analysis: Plot the response versus the log concentration of the test compound to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Conclusion

The synthetic and screening protocols outlined in this application note provide a clear and robust pathway for the discovery of novel GPCR ligands. By leveraging the structurally advantageous 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde scaffold, researchers can efficiently generate diverse chemical libraries. The combination of selective reductive amination chemistry and a tiered biological evaluation strategy creates a powerful engine for identifying and characterizing new chemical entities with the potential to become valuable research tools or future therapeutics.

References

  • Katritch, V., Cherezov, V., & Stevens, R. C. (2013). Structure-function of the G protein-coupled receptor superfamily. Annual review of pharmacology and toxicology, 53, 531-556. [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews Drug discovery, 16(12), 829-842. [Link]

  • Shen, C., et al. (2021). Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology, 12, 793737. [Link]

  • Wacker, D., Stevens, R. C., & Roth, B. L. (2017). How ligands illuminate GPCR molecular pharmacology. Cell, 170(3), 414-427. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Zhang, H., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372-384. [Link]

Sources

Application Notes and Protocols for the Deprotection of N-Boc-3-azaspiro[5.5]undecane Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Azaspiro[5.5]undecane Scaffolds and the Role of Boc Protection

The 3-azaspiro[5.5]undecane framework is a privileged scaffold in modern drug discovery, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. This unique topology can lead to enhanced binding affinity and selectivity for biological targets, making it a valuable component in the design of novel therapeutics. The synthesis and functionalization of these spirocyclic systems often necessitate the use of protecting groups for the secondary amine to prevent unwanted side reactions.

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments. Its facile removal under acidic conditions provides a convenient and often orthogonal deprotection strategy in multi-step syntheses.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective deprotection of N-Boc-3-azaspiro[5.5]undecane systems. We will explore common acidic deprotection methodologies, discuss the underlying chemical principles, and provide field-proven, step-by-step protocols. Particular attention will be given to the nuances of deprotecting this sterically demanding spirocyclic amine, including potential challenges and strategies for successful isolation and purification of the desired product.

Understanding the Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group under acidic conditions proceeds through a well-established E1-type elimination mechanism. The reaction is initiated by the protonation of the carbamate oxygen, which weakens the carbonyl-oxygen bond. Subsequent cleavage of this bond results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.

Boc_Deprotection_Mechanism Boc_Amine N-Boc-3-azaspiro[5.5]undecane Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid Fragmentation tButyl_Cation tert-Butyl Cation Free_Amine 3-Azaspiro[5.5]undecane (Ammonium Salt) Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Isobutylene Isobutylene tButyl_Cation->Isobutylene - H⁺

Figure 1: Acid-catalyzed Boc deprotection mechanism.

The choice of acid and solvent is critical and can influence the reaction rate and the potential for side reactions. Strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are commonly used. The tert-butyl cation generated during the reaction can be scavenged by nucleophiles present in the reaction mixture or can be eliminated to form isobutylene gas[1].

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group at room temperature. Dichloromethane is a common solvent for this reaction due to its ability to dissolve a wide range of organic compounds and its relative inertness under these acidic conditions.

Causality Behind Experimental Choices:
  • TFA: Its high acidity ensures rapid deprotection. Being a liquid, it is easy to handle and measure.

  • DCM: It is a good solvent for both the starting material and the TFA, ensuring a homogeneous reaction mixture. Its volatility simplifies removal during workup.

  • 1:1 TFA/DCM ratio: This provides a sufficiently acidic environment for rapid deprotection while maintaining good solubility of the substrate.

  • Room Temperature: The reaction is typically fast enough at ambient temperature, avoiding the need for heating which could promote side reactions.

  • Work-up with a basic wash: This is crucial to neutralize the excess TFA and to deprotonate the ammonium salt, yielding the free amine.

Detailed Experimental Protocol:

Materials:

  • N-Boc-3-azaspiro[5.5]undecane

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the N-Boc-3-azaspiro[5.5]undecane (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.2 M.

  • Acid Addition: To the stirred solution at room temperature, add an equal volume of trifluoroacetic acid (TFA) (forming a 1:1 v/v mixture).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed. Deprotection can be confirmed by ¹H-NMR by the disappearance of the tert-butyl signal around 1.4 ppm[2].

  • Solvent Removal: Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with a non-polar solvent like toluene or isopropanol can be performed.

  • Work-up:

    • Dissolve the residue in DCM.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining TFA. Be cautious as CO₂ evolution may cause pressure build-up.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude 3-azaspiro[5.5]undecane as a free base.

  • Purification (if necessary): The crude product can be purified by silica gel column chromatography, if required.

Expected Outcome: This procedure typically provides the deprotected amine in high yield. The final product can be stored as the free base or converted to a more stable salt, such as the hydrochloride salt.

Method 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

Using a solution of hydrogen chloride in 1,4-dioxane is another widely used and effective method for Boc deprotection. This method often has the advantage of directly precipitating the deprotected amine as its hydrochloride salt, which can simplify purification.

Causality Behind Experimental Choices:
  • HCl in Dioxane (4M): This commercially available reagent provides a strong, anhydrous acidic environment. The 4M concentration is generally sufficient for efficient deprotection.

  • 1,4-Dioxane: A good solvent for many organic compounds and is compatible with the anhydrous HCl.

  • Precipitation of the Hydrochloride Salt: The hydrochloride salt of the deprotected amine is often insoluble in dioxane, leading to its precipitation from the reaction mixture. This provides a simple method of isolation and initial purification.

  • Room Temperature: Similar to the TFA method, the reaction is typically efficient at room temperature.

Detailed Experimental Protocol:

Materials:

  • N-Boc-3-azaspiro[5.5]undecane

  • 4M Hydrogen chloride (HCl) in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of N-Boc-3-azaspiro[5.5]undecane (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or dioxane) in a round-bottom flask, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl)[3].

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours[4]. The progress of the reaction should be monitored by TLC or LC-MS.

  • Isolation of the Hydrochloride Salt:

    • Upon completion of the reaction, the 3-azaspiro[5.5]undecane hydrochloride salt may precipitate out of the solution.

    • The precipitation can often be enhanced by the addition of a less polar solvent, such as anhydrous diethyl ether.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with anhydrous diethyl ether to remove any non-polar impurities.

  • Drying: Dry the product under vacuum to obtain the 3-azaspiro[5.5]undecane as its hydrochloride salt.

  • Conversion to Free Base (Optional): If the free base is required, the hydrochloride salt can be dissolved in water and basified with a suitable base (e.g., NaOH or NaHCO₃), followed by extraction with an organic solvent (e.g., DCM or ethyl acetate).

Expected Outcome: This method typically affords the hydrochloride salt of the deprotected amine in good to excellent yield. The salt is often a crystalline solid that is easier to handle and store than the free base.

Comparative Summary of Deprotection Methods

ParameterMethod 1: TFA in DCMMethod 2: HCl in Dioxane
Reagent Trifluoroacetic acid4M Hydrogen chloride in 1,4-dioxane
Solvent Dichloromethane1,4-Dioxane
Reaction Time 1-2 hours30 minutes - 2 hours
Temperature Room TemperatureRoom Temperature
Work-up Basic wash and extractionPrecipitation and filtration
Product Form Free base (initially)Hydrochloride salt
Advantages Easy to handle liquid reagents.Direct isolation of a solid salt, often simplifying purification.
Disadvantages TFA can be difficult to remove completely; TFA salts can be oily.Dioxane is a peroxide-former and has health concerns.

Troubleshooting and Considerations for Spirocyclic Systems

The rigid and sterically hindered nature of the 3-azaspiro[5.5]undecane system may lead to slower reaction rates compared to less hindered amines. If deprotection is sluggish, the following adjustments can be considered:

  • Increased Reaction Time: Simply extending the reaction time may be sufficient to drive the reaction to completion.

  • Elevated Temperature: Gentle heating (e.g., to 40-50 °C) can increase the reaction rate, but should be done with caution as it may also promote side reactions.

  • Increased Acid Concentration: Using a higher concentration of the acid or a larger excess can also accelerate the reaction.

It is always recommended to monitor the reaction closely to avoid over-exposure to harsh acidic conditions, which could lead to degradation of other sensitive functional groups if present in the molecule.

Alternative Deprotection Methods for Sensitive Substrates

For substrates containing acid-labile functional groups, alternative, milder deprotection methods may be necessary. While less common for simple deprotections, these methods can be invaluable in complex syntheses.

  • Aqueous Phosphoric Acid: A milder and more environmentally benign alternative to TFA and HCl. The reaction is typically performed in a solvent such as THF[5].

  • Thermolysis in Fluorinated Alcohols: Heating the N-Boc compound in a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can effect deprotection, sometimes accelerated by microwave irradiation[6].

Conclusion

The deprotection of N-Boc-3-azaspiro[5.5]undecane systems can be reliably achieved using standard acidic conditions with either trifluoroacetic acid in dichloromethane or hydrogen chloride in 1,4-dioxane. The choice between these methods will often depend on the desired final form of the product (free base vs. hydrochloride salt) and the available laboratory resources. Careful monitoring of the reaction and appropriate work-up procedures are key to obtaining the deprotected spirocyclic amine in high yield and purity. For more sensitive substrates, milder deprotection strategies should be considered.

Deprotection_Workflow Start N-Boc-3-azaspiro[5.5]undecane Method1 Method 1: TFA in DCM Start->Method1 Method2 Method 2: HCl in Dioxane Start->Method2 Workup1 Work-up: Basic Wash & Extraction Method1->Workup1 Workup2 Work-up: Precipitation & Filtration Method2->Workup2 Product1 3-Azaspiro[5.5]undecane (Free Base) Workup1->Product1 Product2 3-Azaspiro[5.5]undecane (Hydrochloride Salt) Workup2->Product2

Figure 2: Experimental workflow for Boc deprotection.

References

  • Organic Syntheses. (n.d.). L-Proline. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2022). Preparation of 3-azaspiro[5.5]undecane, 1-oxa. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23235-23241. [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]

  • ResearchGate. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved January 23, 2026, from [Link]

  • University of Southampton ePrints. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved January 23, 2026, from [Link]

  • Semantic Scholar. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. Retrieved January 23, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 23, 2026, from [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved January 23, 2026, from [Link]

  • MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Retrieved January 23, 2026, from [Link]

Sources

Asymmetric Synthesis of 3-Azaspiro[5.5]undecane Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of 3-Azaspiro[5.5]undecanes in Drug Discovery

The 3-azaspiro[5.5]undecane motif, a spirocyclic system featuring a piperidine ring fused to a cyclohexane ring at the C-3 position of the piperidine, represents a class of scaffolds with increasing importance in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. This structural feature is particularly advantageous in the design of novel therapeutics, where precise spatial orientation of functional groups is paramount for potent and specific interactions with proteins such as enzymes and receptors. Consequently, the development of synthetic methodologies that allow for the stereocontrolled construction of these complex structures is a critical endeavor in modern drug discovery. This guide provides an in-depth exploration of a powerful organocatalytic approach for the asymmetric synthesis of 3-azaspiro[5.5]undecane derivatives, offering detailed protocols and mechanistic insights for researchers in the field.

Strategic Overview: The "Clip-Cycle" Approach to Asymmetric 3-Spiro-Piperidine Synthesis

A highly effective and modular strategy for the enantioselective synthesis of 3-spiropiperidines, the core of 3-azaspiro[5.5]undecanes, is the "Clip-Cycle" approach.[1][2][3] This two-stage process combines the power of olefin metathesis with organocatalyzed asymmetric cyclization, offering a versatile route to a variety of substituted spirocyclic amines with high enantiopurity.

The "Clip" stage involves the cross-metathesis of a readily available N-Cbz-protected 1-amino-hex-5-ene with a thioacrylate.[1][2][3] This reaction, typically catalyzed by a ruthenium-based catalyst such as the Hoveyda-Grubbs Catalyst™ 2nd generation, efficiently "clips" the two components together, forming an E-selective α,β-unsaturated thioester tethered to a nucleophilic carbamate.

The subsequent "Cycle" stage is the key stereochemistry-defining step.[1][2][3] An intramolecular aza-Michael addition of the carbamate nitrogen onto the electron-deficient alkene is promoted by a chiral phosphoric acid (CPA) catalyst. This cyclization proceeds with high enantioselectivity, establishing the spirocyclic core and installing the desired stereocenter.

cluster_clip cluster_cycle Clip Clip Stage: Cross-Metathesis Stage: Cross-Metathesis start_materials N-Cbz-1-amino-hex-5-ene + Thioacrylate metathesis_catalyst Hoveyda-Grubbs Catalyst™ 2nd Generation start_materials->metathesis_catalyst activated_alkene Activated Alkene Intermediate metathesis_catalyst->activated_alkene cpa_catalyst Chiral Phosphoric Acid (CPA) activated_alkene->cpa_catalyst Cycle Cycle Stage: Asymmetric Cyclization Stage: Asymmetric Cyclization azaspiro_product Enantioenriched 3-Azaspiro[5.5]undecane Derivative cpa_catalyst->azaspiro_product

Caption: The "Clip-Cycle" workflow for asymmetric 3-azaspiro[5.5]undecane synthesis.

Mechanistic Insights: The Role of the Chiral Phosphoric Acid Catalyst

The enantioselectivity of the "Cycle" stage is orchestrated by the chiral phosphoric acid (CPA) catalyst.[4][5] CPAs are powerful Brønsted acid catalysts that can engage in dual hydrogen bonding interactions with both the nucleophile and the electrophile, organizing them within a chiral microenvironment.

In this aza-Michael cyclization, the CPA is proposed to activate both the carbamate nucleophile and the α,β-unsaturated thioester electrophile. The acidic proton of the phosphoric acid protonates the carbamate, increasing its nucleophilicity. Simultaneously, the phosphoryl oxygen can form a hydrogen bond with the thioester carbonyl group, lowering the LUMO of the Michael acceptor and further enhancing its electrophilicity.

This dual activation brings the reactive partners into close proximity within the chiral pocket of the catalyst. The bulky substituents on the binaphthyl backbone of the CPA sterically shield one face of the molecule, directing the intramolecular attack of the carbamate nitrogen to the other face of the activated alkene. This facial discrimination results in the formation of one enantiomer of the spirocyclic product in excess.

cluster_mechanism Proposed Catalytic Cycle catalyst CPA Catalyst activated_complex [Substrate-Catalyst] Transition State catalyst->activated_complex substrate Activated Alkene substrate->catalyst product Enantioenriched Product activated_complex->product product->catalyst Regeneration

Caption: Simplified catalytic cycle of the CPA-catalyzed aza-Michael addition.

Detailed Protocols

Part 1: Synthesis of N-Cbz-Protected 1-Amino-hex-5-ene Starting Materials

The synthesis of the requisite N-Cbz-protected 1-amino-hex-5-enes can be achieved in a straightforward three-step sequence starting from commercially available nitriles.

Step 1: Alkylation of Nitrile

  • To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq., solution in hexanes) dropwise.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Add the starting nitrile (1.0 eq.) dropwise and continue stirring at -78 °C for 1 hour.

  • Add 4-bromo-1-butene (1.2 eq.) and allow the reaction mixture to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the alkylated nitrile.

Step 2: Reduction of Nitrile to Amine

  • To a solution of the alkylated nitrile (1.0 eq.) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add lithium aluminum hydride (1.5 eq.) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of lithium aluminum hydride in grams.

  • Stir the resulting suspension vigorously for 1 hour, then filter through a pad of Celite®, washing with diethyl ether.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure to yield the crude primary amine.

Step 3: Cbz-Protection of the Amine

  • Dissolve the crude primary amine (1.0 eq.) in a 1:1 mixture of THF and water.[6][7][8][9][10]

  • Add sodium bicarbonate (2.0 eq.) and cool the mixture to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Cbz-protected 1-amino-hex-5-ene.

Part 2: "Clip" Stage - Cross-Metathesis with Thioacrylate

This stage utilizes a ruthenium-based catalyst to couple the N-Cbz-protected amine with a thioacrylate.[11][12]

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-Cbz-protected 1-amino-hex-5-ene (1.0 eq.) and the desired thioacrylate (e.g., S-phenyl propenethioate, 1.2 eq.) in anhydrous dichloromethane (degassed).

  • Add the Hoveyda-Grubbs Catalyst™ 2nd generation (2-5 mol%).

  • Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the E-selective activated alkene intermediate.

Part 3: "Cycle" Stage - Asymmetric Intramolecular aza-Michael Cyclization

This is the crucial enantioselective step to form the 3-azaspiro[5.5]undecane core.[1][2][3]

  • To a solution of the activated alkene intermediate (1.0 eq.) in a suitable solvent (e.g., toluene or octane) in a sealed tube, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 10-20 mol%).

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and directly purify the mixture by flash column chromatography on silica gel to afford the enantioenriched 3-azaspiro[5.5]undecane derivative.

  • Determine the enantiomeric ratio (er) by chiral stationary phase HPLC analysis.

Data Summary: Representative Examples of the "Clip-Cycle" Approach

The following table summarizes the results for the asymmetric synthesis of various 3-spiropiperidines using the "Clip-Cycle" methodology, demonstrating its scope and efficiency.[1][2][3]

EntrySpirocycleYield (%)Enantiomeric Ratio (er)
13-Azaspiro[5.5]undecane7896:4
22,2-Dimethyl-3-azaspiro[5.5]undecane2995:5
32-Oxa-3-azaspiro[5.5]undecane6594:6

Troubleshooting and Considerations

  • Low Yield in Cross-Metathesis: Ensure all reagents and solvents are anhydrous and degassed, as the metathesis catalyst is sensitive to air and moisture. If the reaction stalls, a second portion of the catalyst can be added.

  • Poor Enantioselectivity in Cyclization: The choice of solvent and temperature can significantly impact the enantioselectivity. A solvent screen (e.g., toluene, octane, xylenes) and temperature optimization may be necessary for new substrates. The purity of the chiral phosphoric acid catalyst is also critical.

  • Sluggish Cyclization: For less reactive substrates, increasing the reaction temperature or using a more activating thioester (e.g., with an electron-withdrawing group on the aryl ring) can improve the reaction rate.[1][2][3] However, this may sometimes lead to a decrease in enantioselectivity.

  • Reversibility of Aza-Michael Addition: While generally considered irreversible with primary amine nucleophiles, prolonged heating at high temperatures could potentially lead to reversibility, especially with secondary amines, which may affect the final enantiomeric ratio.[13][14]

Conclusion

The "Clip-Cycle" strategy provides a robust and highly enantioselective pathway to valuable 3-azaspiro[5.5]undecane scaffolds. The modularity of this approach allows for the synthesis of a diverse range of derivatives by simply varying the starting nitrile and thioacrylate. The detailed protocols and mechanistic understanding presented in this guide are intended to empower researchers in medicinal chemistry and drug development to utilize this powerful synthetic tool for the creation of novel, stereochemically defined molecular entities with therapeutic potential.

References

  • Chiral Phosphoric Acid Catalyzed Intramolecular Dearomative Michael Addition of Indoles to Enones. Organic Letters.
  • Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
  • Process for producing N-protected amino acid.
  • Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.
  • Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Metathesis Applic
  • A Catalytic, Enantioselective Sulfamate Tethered Aza-Michael Cycliz
  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery.
  • Grubbs-Hoveyda type catalysts for olefin metathesis in aqueous media.
  • Chiral phosphoric acid catalyzed aminative dearomatization of α-naphthols/Michael addition sequence.
  • Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2024). Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines. ResearchGate. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules.
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?
  • Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds.
  • Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. [Link]

  • Hoveyda – Grubbs type complexes with ruthenium – pnictogen/ chalcogen/halogen coordination bond. Synthesis, structure, catalytic activity and applications in organic synthesis. Russian Chemical Reviews.
  • Recent Advances in Catalytic Asymmetric Aza‐Michael Addition Triggered Cascade Reactions.
  • Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes: An Important Motifs for Modern Drug Discovery.
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules.
  • Publications - Hoveyda Research Lab. Boston College. [Link]

  • First practical protection of alpha-amino acids as N,N-benzyloxycarbamoyl deriv
  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
  • 1.5: Chiral Phosphoric Acids (PAs). Chemistry LibreTexts.
  • Asymmetric Vinylogous Michael Addition/Cyclization Cascade Reaction for the Construction of Diversely Structured Spiro‐ Oxindole Skeletons. Sci-Hub.
  • Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry.
  • Cross-metathesis pathway yielding product 11.

Sources

Scale-up Synthesis of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Spirocyclic scaffolds have emerged as privileged structures in modern drug discovery, prized for their inherent three-dimensionality which can enhance target affinity and selectivity while improving physicochemical properties.[1][2] The 3-azaspiro[5.5]undecane core, in particular, is a valuable building block for novel therapeutics. This application note provides a detailed, technically-grounded guide for the scale-up synthesis of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde, a key intermediate for the elaboration of diverse pharmacologically active compounds.

This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, addressing the challenges inherent in scaling up complex organic syntheses. We will explore a plausible and robust multi-step synthetic pathway, commencing from commercially available starting materials, and delve into the critical aspects of reaction optimization, work-up procedures, and purification strategies suitable for kilogram-scale production.

Synthetic Strategy: A Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a pathway involving the formation of the spirocyclic amine core, followed by the introduction and protection of the amine, and finally, the installation of the aldehyde functionality. Our proposed forward synthesis, therefore, initiates with the construction of the 3-azaspiro[5.5]undecane-9-one core, followed by Boc-protection of the secondary amine, and culminates in a two-step conversion of the ketone to the desired aldehyde.

Retrosynthesis target 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde ketone 3-Boc-3-azaspiro[5.5]undecane-9-one target->ketone Aldehyde Formation amine 3-Azaspiro[5.5]undecane-9-one ketone->amine Boc Protection starting_materials 1,1-Cyclohexanedimethanol & Benzylamine amine->starting_materials Spirocyclization

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocols and Scale-up Considerations

Part 1: Synthesis of 3-Benzyl-3-azaspiro[5.5]undecane-9-one

The initial step involves the construction of the spirocyclic ketone. A practical and scalable approach is the double reductive amination of a suitable diketone precursor with a primary amine. For this synthesis, we will generate the diketone in situ from the commercially available 1,1-cyclohexanedimethanol.

Reaction Scheme:

Protocol:

  • Oxidation of 1,1-Cyclohexanedimethanol: To a mechanically stirred solution of 1,1-cyclohexanedimethanol (1.0 kg, 6.93 mol) in dichloromethane (10 L) at 0 °C, add Dess-Martin periodinane (3.2 kg, 7.63 mol) portion-wise, maintaining the internal temperature below 5 °C. Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Isolation of the Intermediate Dialdehyde: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (5 L). Vigorously stir the biphasic mixture for 1 hour. Separate the organic layer, wash with saturated aqueous sodium bicarbonate (2 x 3 L) and brine (3 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,1-cyclohexanedicarbaldehyde. Note: This intermediate is often used directly in the next step without further purification.

  • Reductive Amination: Dissolve the crude dialdehyde in methanol (10 L) and add benzylamine (0.74 kg, 6.93 mol). Stir the mixture at room temperature for 1 hour. Cool the reaction mixture to 0 °C and add sodium borohydride (0.52 kg, 13.86 mol) portion-wise, keeping the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of water (5 L). Concentrate the mixture under reduced pressure to remove most of the methanol. Add dichloromethane (10 L) and water (5 L). Separate the organic layer, wash with brine (2 x 5 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield 3-benzyl-3-azaspiro[5.5]undecane-9-one.

Scale-up Rationale:

  • Reagent Choice: Dess-Martin periodinane is an effective oxidizing agent, but for larger scales, alternative and more cost-effective methods like Swern or Parikh-Doering oxidation could be considered, with appropriate safety precautions for handling the reagents and byproducts.

  • One-Pot Procedure: Combining the oxidation and reductive amination into a one-pot or telescopic process can significantly improve efficiency and reduce waste on a large scale.

  • Temperature Control: Exothermic reactions, such as the addition of sodium borohydride, require careful monitoring and control of the internal temperature to prevent side reactions and ensure safety.

Part 2: Debenzylation and Boc Protection

The benzyl protecting group is removed via catalytic hydrogenation, followed by the introduction of the Boc group.

Reaction Scheme:

Protocol:

  • Debenzylation: To a solution of 3-benzyl-3-azaspiro[5.5]undecane-9-one (1.0 kg, 3.89 mol) in ethanol (10 L), add palladium on carbon (10 wt. %, 100 g). Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 24 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude 3-azaspiro[5.5]undecane-9-one.

  • Boc Protection: Dissolve the crude amine in dichloromethane (10 L) and add triethylamine (0.59 kg, 5.84 mol). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc)₂O (0.93 kg, 4.28 mol) in dichloromethane (2 L) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Wash the reaction mixture with water (2 x 5 L) and brine (5 L). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash chromatography to yield 3-Boc-3-azaspiro[5.5]undecane-9-one. A one-pot tandem direct reductive amination of aldehydes with primary amines resulting in N-Boc secondary amines has been reported and could be adapted for scale-up.[3]

Scale-up Rationale:

  • Catalyst Handling: Safe handling of the pyrophoric palladium on carbon catalyst is crucial. The catalyst should be filtered under a nitrogen atmosphere and wetted to prevent ignition.

  • Boc Anhydride Addition: The addition of (Boc)₂O can be exothermic, and controlled addition at a low temperature is recommended to avoid side reactions.

  • Aqueous Work-up: Efficient phase separation during the aqueous work-up is important for large-scale operations.

Parameter Lab Scale (g) Scale-up (kg) Considerations
Starting Material 101.0Purity and moisture content
Solvent Volume 100 mL10 LEfficient stirring and heat transfer
Reaction Time 4-24 h12-48 hMonitoring by HPLC or TLC
Purification ChromatographyRecrystallization/DistillationCost and throughput
Yield 60-80%50-70%Process optimization is key

Table 1: Comparison of Lab Scale vs. Scale-up Parameters.

Part 3: Conversion of Ketone to Aldehyde

The final step is the conversion of the ketone to the aldehyde. A robust method for this transformation is the Baeyer-Villiger oxidation to a lactone, followed by reduction with diisobutylaluminum hydride (DIBAL-H).[4][5][6]

Reaction Scheme:

Caption: Synthetic workflow for the scale-up production.

Conclusion

The multi-step synthesis of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde presented in this application note provides a robust and scalable pathway to this valuable building block. By carefully considering reagent choice, reaction conditions, and work-up procedures at each stage, researchers and drug development professionals can confidently produce this intermediate on a kilogram scale. The outlined protocols, coupled with the provided rationale for scale-up, offer a comprehensive guide for the practical implementation of this synthesis in a process chemistry setting.

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Baeyer–Villiger oxidation. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • Husson, H.-P., & Royer, J. (1987). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 52(23), 5097–5101. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 9(21), 4343–4345. [Link]

  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current Opinion in Drug Discovery & Development, 9(6), 774–781.
  • G1 Therapeutics, Inc. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Master Organic Chemistry. (2011, August 26). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chad's Prep. (2021, April 6). 19.8 Baeyer Villiger Oxidation | Organic Chemistry [Video]. YouTube. [Link]

  • May, S. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Wilson, M. S., & Padwa, A. (2008). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(24), 9601–9609. [Link]

  • Organic-Synthesis.com. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • Ley, S. V., & Leach, A. G. (2016). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Synthesis, 48(22), 3845–3852.
  • Ley, S. V., & Baxendale, I. R. (2017). Short and Sweet: Flow DIBALH Reductions of Lactones. Synlett, 28(14), 1669–1672. [Link]

  • Subba Reddy, B. V., & Ramana Reddy, M. (2008). Synthesis of dipeptides from N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione activated α-amino acids. Tetrahedron Letters, 49(49), 7044–7046. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Tarasova, Y. A., & Chupakhin, O. N. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12387–12441. [Link]

  • Wang, J., et al. (2008). Synthesis of N-methyl-9-azaspiro[5.5]undecane-3-one. Chinese Journal of Organic Chemistry, 28(1), 163–166. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Accelerating Spirocycle Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of spirocycles, with a core focus on improving reaction times and overall efficiency. Spirocycles, with their unique three-dimensional structures, are increasingly vital in medicinal chemistry, and optimizing their synthesis is a key challenge.[1][2] This resource is built on a foundation of scientific literature and practical expertise to help you navigate the complexities of spirocyclization reactions.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the planning and execution of spirocyclization reactions.

Q1: What are the primary factors that influence the rate of spirocycle formation?

The rate of spirocycle formation is a multifactorial issue, often governed by the interplay of several experimental parameters. Key factors include:

  • Catalyst Choice and Loading: The selection of an appropriate catalyst is paramount. Different reaction types may necessitate transition-metal catalysts (e.g., palladium, nickel, gold), organocatalysts, or even biocatalysts.[3][4] The catalyst's efficiency and loading will directly impact the reaction kinetics.

  • Solvent Properties: The solvent plays a crucial role in stabilizing reactants, intermediates, and transition states.[5] Solvent polarity, proticity, and coordinating ability can significantly alter reaction rates.[5][6][7][8] For instance, a change in solvent can even dictate the reaction pathway, leading to either spiro or non-spiro products.[6]

  • Temperature: As with most chemical reactions, temperature is a critical factor. Higher temperatures generally increase reaction rates by providing the necessary activation energy for bond formation.[9] However, this must be balanced against the potential for side product formation and decomposition of sensitive substrates.

  • Substrate Sterics and Electronics: The steric hindrance and electronic properties of the starting materials can significantly affect how readily the spirocyclization occurs.[4][10] Bulky substituents near the reaction center can impede the desired transformation, while electronic effects can influence the nucleophilicity or electrophilicity of the reacting partners.

  • Reaction Concentration: The concentration of reactants can influence the reaction order and, consequently, the rate. In some cases, decreasing the reaction concentration can surprisingly improve the yield.[11]

Q2: What are some modern techniques to accelerate spirocyclization reactions?

Several innovative techniques have been developed to overcome the kinetic barriers often associated with spirocycle synthesis:

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating a wide range of organic reactions, including the formation of spirocycles.[12][13] By directly and efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes and often improve yields.[12][13]

  • Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and mixing.[14][15][16] This technology can enhance reaction efficiency and safety, particularly for highly exothermic or hazardous reactions.[14][15][16] The modular nature of flow systems also allows for the integration of in-line analysis and purification, further expediting the overall process.[14][16]

  • Photoredox Catalysis: Light-mediated reactions, particularly those employing photoredox catalysts, can provide alternative, low-energy pathways for bond formation.[11][17] This approach has been successfully applied to the synthesis of spirocyclobutyl lactones and lactams under mild conditions.[11][17]

  • Biocatalysis: The use of enzymes as catalysts offers a green and highly selective approach to spirocyclization.[3] Biocatalytic methods can operate under mild conditions and provide excellent stereocontrol, which is often challenging to achieve with traditional chemical catalysts.[3]

Q3: How do I choose the right catalyst for my spirocyclization reaction?

The choice of catalyst is highly dependent on the specific transformation you are trying to achieve. Here are some general guidelines:

  • For intramolecular Heck-type reactions: Palladium catalysts are often the go-to choice.

  • For enantioselective α-spirocyclization of lactones: Nickel catalysts with chiral ligands, such as Mandyphos, have shown great promise.[4]

  • For dearomative spirocyclization: A range of catalysts can be employed, including transition metals, organocatalysts, and enzymes.[3] The optimal choice will depend on the nature of the aromatic precursor.

  • For hydroformylation reactions leading to spirocycles: Rhodium catalysts with specifically designed spirocyclic ligands can offer high conversion and regioselectivity.[18]

It is often necessary to screen a variety of catalysts and ligands to identify the optimal system for a new spirocyclization reaction.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common problems encountered during spirocyclization experiments.

Problem: Slow or Incomplete Spirocycle Formation

This is one of the most frequent challenges in spirocycle synthesis. If your reaction is sluggish or stalling, consider the following troubleshooting steps:

Step-by-Step Troubleshooting Protocol
  • Verify Reagent and Solvent Quality:

    • Action: Ensure that all starting materials, reagents, and solvents are pure and dry. Contaminants can inhibit catalytic activity or lead to unwanted side reactions.

    • Causality: Trace amounts of water or other impurities can deactivate sensitive catalysts, such as organometallics or Lewis acids, thereby slowing down or completely halting the reaction.

  • Optimize Reaction Temperature:

    • Action: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or LC-MS.

    • Causality: Increasing the temperature provides more kinetic energy to the reacting molecules, helping them overcome the activation energy barrier of the rate-determining step.[9]

  • Screen Different Solvents:

    • Action: Perform the reaction in a variety of solvents with different polarities and coordinating properties.

    • Causality: The solvent can have a profound effect on the stability of intermediates and transition states.[5][7] A solvent that better solvates the transition state relative to the ground state will accelerate the reaction. For example, polar aprotic solvents like DMSO or DMA can significantly improve the yield in certain photoredox/nickel dual catalytic systems.[11]

  • Evaluate Catalyst and Ligand:

    • Action: If using a catalytic system, screen a panel of different catalysts and/or ligands. Consider increasing the catalyst loading.

    • Causality: The electronic and steric properties of the catalyst and its ligands are crucial for catalytic turnover. A different ligand may provide a more favorable coordination environment for the metal center, leading to a faster reaction.

  • Consider Alternative Activation Methods:

    • Action: If conventional heating is ineffective, explore the use of microwave irradiation or flow chemistry.

    • Causality: Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significant rate enhancements. Flow chemistry provides excellent heat and mass transfer, which can accelerate reactions that are limited by these factors in batch mode.[14][16]

Workflow for Troubleshooting Slow Reactions

G start Slow or Incomplete Reaction reagent_check Verify Reagent and Solvent Purity start->reagent_check temp_opt Optimize Reaction Temperature reagent_check->temp_opt If no improvement success Reaction Complete reagent_check->success If successful solvent_screen Screen Different Solvents temp_opt->solvent_screen If still slow temp_opt->success If successful catalyst_opt Optimize Catalyst/Ligand System solvent_screen->catalyst_opt If still slow solvent_screen->success If successful alt_methods Explore Microwave or Flow Chemistry catalyst_opt->alt_methods If still slow catalyst_opt->success If successful alt_methods->success

Caption: Troubleshooting workflow for slow spirocyclization reactions.

Problem: Formation of Undesired Side Products

The formation of byproducts can complicate purification and reduce the overall yield of the desired spirocycle. Here’s how to address this issue:

Step-by-Step Troubleshooting Protocol
  • Analyze the Side Products:

    • Action: Isolate and characterize the major side products using techniques like NMR, MS, and IR spectroscopy.

    • Causality: Understanding the structure of the side products can provide valuable mechanistic insights into the competing reaction pathways. This information is crucial for devising a strategy to suppress their formation.

  • Modify Reaction Conditions:

    • Action: Systematically vary the reaction temperature, concentration, and addition rate of reagents.

    • Causality: Side reactions often have different activation energies than the desired reaction. Lowering the temperature may favor the desired pathway if the side reaction has a higher activation energy. Slower addition of a reagent can help to maintain a low instantaneous concentration, which can disfavor side reactions that are higher order in that reagent.

  • Re-evaluate the Catalyst System:

    • Action: The choice of catalyst and ligand can have a significant impact on selectivity. Screen different catalyst/ligand combinations.

    • Causality: A more selective catalyst may be able to differentiate more effectively between the desired and undesired reaction pathways. For example, in a nickel-catalyzed spirocyclization, different Mandyphos ligands can lead to variations in enantioselectivity and yield, suggesting that subtle changes in the catalyst structure can have a large impact on the reaction outcome.[4]

  • Change the Solvent:

    • Action: As with slow reactions, the solvent can play a key role in selectivity.

    • Causality: The solvent can influence the relative energies of competing transition states. A solvent that selectively stabilizes the transition state leading to the desired product will improve the reaction's selectivity. For example, in some multicomponent reactions, the choice between acetic acid and ethanol as the solvent can determine whether a spiro or non-spiro product is formed.[6]

Data Presentation: Impact of Solvent on Reaction Outcome
SolventProduct TypeYield (%)Reference
Acetic AcidSpiro Oxindoleup to 96[6]
EthanolNon-Spiro Oxindoleup to 96[6]

This table clearly demonstrates the critical role that solvent selection can play in directing the outcome of a reaction.

Experimental Protocols

General Protocol for Microwave-Assisted Spirocyclization

This protocol provides a general framework for adapting a conventional spirocyclization reaction to a microwave-assisted method.

  • Preparation: In a dedicated microwave reaction vial, combine the starting materials, catalyst, and any additives.

  • Solvent Addition: Add the appropriate solvent to the vial. The volume should be sufficient to ensure that the reaction mixture can be effectively stirred and that the temperature probe is submerged.

  • Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the desired temperature, pressure, and reaction time. It is often beneficial to start with a lower temperature and shorter time and gradually increase them as needed.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots for analysis by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the vial to room temperature, and then perform the appropriate aqueous work-up. Purify the crude product by flash column chromatography or recrystallization.

General Protocol for Spirocyclization in a Flow Reactor

This protocol outlines the basic steps for performing a spirocyclization reaction in a continuous flow system.

  • Solution Preparation: Prepare separate stock solutions of the reactants in a suitable solvent.

  • System Setup: Set up the flow reactor with the appropriate pumps, tubing, and reactor coil or column.

  • Parameter Setting: Set the desired flow rates for each reactant stream and the temperature of the reactor.

  • Reaction Initiation: Start the pumps to introduce the reactant solutions into the flow system. The solutions will mix at a T-junction and then enter the heated reactor.

  • Steady State: Allow the system to reach a steady state, where the product is continuously exiting the reactor.

  • Collection and Analysis: Collect the product stream and analyze it to determine the conversion and yield.

  • Optimization: The reaction can be optimized by systematically varying the flow rates (which controls the residence time), temperature, and reactant concentrations.

Logical Relationship Diagram for Flow Chemistry Optimization

G start Flow Chemistry Optimization residence_time Vary Residence Time (Flow Rate) start->residence_time temperature Vary Temperature start->temperature concentration Vary Reactant Concentrations start->concentration analysis Analyze Output (Conversion, Yield, Selectivity) residence_time->analysis temperature->analysis concentration->analysis analysis->residence_time Iterate analysis->temperature Iterate analysis->concentration Iterate optimum Optimal Conditions Identified analysis->optimum If successful

Caption: Iterative optimization process for spirocyclization in a flow reactor.

References

  • Chen, X., et al. (2025). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Catalysts, 15(7), 673. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azaspiro[5.5]undecane scaffold is a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensional and rigid conformation can lead to improved pharmacological properties, such as enhanced binding affinity and metabolic stability, when incorporated into drug candidates.[1] This guide provides an in-depth technical overview of a key derivative, 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde, a valuable building block for the synthesis of novel therapeutics. We will explore its synthesis, detailed characterization, and a comparative analysis with its synthetic precursors and alternative derivatizations, supported by established experimental protocols.

The Strategic Importance of the Azaspiro[5.5]undecane Core

The strategic incorporation of spirocyclic systems, such as the azaspiro[5.5]undecane framework, is a widely recognized strategy in drug discovery to navigate beyond "flatland" and explore novel chemical space.[1] The constrained conformation of these scaffolds can pre-organize appended pharmacophoric elements in a defined spatial orientation, potentially leading to increased potency and selectivity for their biological targets. The aldehyde functionality at the 9-position of the spirocycle serves as a versatile synthetic handle for a variety of chemical transformations, most notably reductive amination, to introduce diverse substituents and build molecular complexity.

Synthesis of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde: A Comparative Overview of Oxidation Methods

A highly plausible and efficient synthetic route to 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde involves the oxidation of its corresponding primary alcohol, 3-Boc-3-azaspiro[5.5]undecan-9-ol. For this transformation, several mild oxidation protocols are at the disposal of the synthetic chemist, with the Swern and Dess-Martin periodinane (DMP) oxidations being among the most reliable and widely employed methods for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[2][3]

Method 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C), followed by the addition of a hindered base such as triethylamine.[4][5][6] This method is renowned for its mild reaction conditions and broad functional group tolerance.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, the Dess-Martin periodinane, in a chlorinated solvent like dichloromethane at room temperature.[3][7][8] It offers the advantage of operating at a more convenient temperature compared to the Swern oxidation.

Comparative Analysis of Oxidation Methods

FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Temperature -78 °CRoom Temperature
Reagents DMSO, Oxalyl Chloride, TriethylamineDess-Martin Periodinane
Byproducts Dimethyl sulfide (malodorous)2-Iodoxybenzoic acid (IBX)
Advantages Inexpensive reagents, high yieldsMilder conditions, easier workup
Disadvantages Requires cryogenic temperatures, malodorous byproductReagent is expensive and potentially explosive

The choice between these two excellent methods often depends on the scale of the reaction and the available laboratory infrastructure. For small-scale synthesis where convenience is a priority, the DMP oxidation is often favored. For larger-scale preparations, the cost-effectiveness of the Swern oxidation may be more attractive, provided the necessary cooling equipment is available and the malodorous byproduct can be managed.

Synthesis of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde cluster_start Starting Material cluster_oxidation Oxidation cluster_product Product start 3-Boc-3-azaspiro[5.5]undecan-9-ol swern Swern Oxidation (DMSO, (COCl)2, Et3N, -78 °C) start->swern Method 1 dmp Dess-Martin Oxidation (DMP, CH2Cl2, rt) start->dmp Method 2 product 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde swern->product dmp->product

Synthetic routes to the target aldehyde.

Comprehensive Characterization of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde

Accurate characterization of the target aldehyde is paramount to ensure its purity and confirm its identity before its use in subsequent synthetic steps. The following section outlines the expected spectroscopic data based on the known spectral properties of aldehydes and Boc-protected piperidine derivatives.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most characteristic signal will be the aldehyde proton, which is expected to appear as a singlet or a narrow triplet in the downfield region of the spectrum, typically between δ 9.5 and 10.0 ppm. The protons of the tert-butyl group of the Boc protecting group will give rise to a sharp singlet at approximately δ 1.4 ppm, integrating to nine protons. The protons on the carbon adjacent to the nitrogen of the piperidine ring will be deshielded and are expected to appear in the range of δ 3.0-3.6 ppm. The remaining methylene protons of the two rings will produce a complex pattern of multiplets in the upfield region, between δ 1.2 and 2.0 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will be highly deshielded and is expected to resonate in the range of δ 200-205 ppm. The carbonyl carbon of the Boc group will appear around δ 155 ppm, and the quaternary carbon of the Boc group will be near δ 80 ppm. The carbons of the piperidine ring adjacent to the nitrogen will be found in the region of δ 40-50 ppm. The remaining carbons of the spirocyclic system will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the presence of the key functional groups. A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde is expected around 1720-1740 cm⁻¹. The C-H stretch of the aldehyde proton will give rise to two characteristic medium-intensity bands at approximately 2720 and 2820 cm⁻¹. The C=O stretch of the Boc protecting group will be observed as a strong band around 1680-1700 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in the positive ion mode is expected to show the protonated molecule [M+H]⁺ at m/z 282.2. Another common adduct that may be observed is the sodium adduct [M+Na]⁺ at m/z 304.2.

Characterization_Workflow cluster_compound Compound for Analysis cluster_techniques Spectroscopic Techniques cluster_data Expected Data compound 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde NMR NMR Spectroscopy (¹H, ¹³C) compound->NMR IR Infrared Spectroscopy compound->IR MS Mass Spectrometry compound->MS NMR_data Chemical Shifts (ppm) Aldehyde H: ~9.5-10.0 Aldehyde C: ~200-205 NMR->NMR_data IR_data Key Absorptions (cm⁻¹) C=O (aldehyde): ~1720-1740 C-H (aldehyde): ~2720, 2820 C=O (Boc): ~1680-1700 IR->IR_data MS_data Mass-to-Charge Ratio (m/z) [M+H]⁺: ~282.2 [M+Na]⁺: ~304.2 MS->MS_data

Workflow for spectroscopic characterization.

Comparative Analysis: The Aldehyde as a Versatile Synthetic Intermediate

To fully appreciate the utility of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde, it is instructive to compare it with its immediate synthetic precursor, the corresponding alcohol, and a potential downstream product, the carboxylic acid.

DerivativeStructureKey Features & Applications
3-Boc-3-azaspiro[5.5]undecan-9-ol (Precursor)A stable, often crystalline solid. Can be used to introduce the spirocyclic scaffold. The hydroxyl group can be further functionalized, for example, through etherification or esterification.
3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde (Target Compound) A highly versatile intermediate. The aldehyde is a key electrophile for C-C and C-N bond formation. Primarily used in reductive amination reactions to introduce a wide range of amine-containing substituents.
3-Boc-3-azaspiro[5.5]undecane-9-carboxylic acid (Downstream Product)Can be synthesized by oxidation of the aldehyde. The carboxylic acid functionality allows for the formation of amides, esters, and other acid derivatives, providing another avenue for diversification of the scaffold.

The aldehyde stands out as a pivotal intermediate due to its reactivity profile. While the alcohol is a stable starting point and the carboxylic acid allows for the formation of robust amide bonds, the aldehyde provides a gateway to a vast chemical space through reductive amination, a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.[2]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and characterization of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde.

Protocol 1: Synthesis via Swern Oxidation
  • Preparation of the Activated DMSO: To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add a solution of dimethyl sulfoxide (DMSO, 2.4 eq.) in DCM dropwise. Stir the resulting mixture for 30 minutes at -78 °C.

  • Addition of the Alcohol: Add a solution of 3-Boc-3-azaspiro[5.5]undecan-9-ol (1.0 eq.) in DCM to the reaction mixture dropwise, ensuring the internal temperature remains below -70 °C. Stir for 1 hour at -78 °C.

  • Addition of Base: Add triethylamine (5.0 eq.) to the reaction mixture dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • Workup: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aldehyde.

Protocol 2: Synthesis via Dess-Martin Periodinane (DMP) Oxidation
  • Reaction Setup: To a solution of 3-Boc-3-azaspiro[5.5]undecan-9-ol (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

Protocol 3: General Procedure for Spectroscopic Characterization
  • NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified aldehyde in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • IR Sample Preparation: Obtain an IR spectrum of the neat compound (if it is an oil) or as a KBr pellet or thin film (if it is a solid).

  • IR Data Acquisition: Record the spectrum on an FTIR spectrometer.

  • MS Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • MS Data Acquisition: Analyze the sample using an ESI-MS instrument in positive ion mode.

Conclusion

3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its preparation from the corresponding alcohol can be reliably achieved using standard mild oxidation methods such as the Swern or Dess-Martin oxidations. The aldehyde functionality serves as a key handle for introducing molecular diversity, particularly through reductive amination. The detailed characterization protocols and comparative analysis provided in this guide are intended to empower researchers to confidently synthesize, characterize, and utilize this important synthetic intermediate in their quest for novel therapeutics.

References

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A Comparative Guide to the ¹H and ¹³C NMR Assignments of 3-Azaspiro[5.5]undecane-9-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, spirocyclic scaffolds are of paramount importance. Their inherent three-dimensionality offers a compelling advantage in the design of novel therapeutics, enabling a more precise and effective interaction with biological targets.[1] Among these, the 3-azaspiro[5.5]undecane framework, which incorporates a piperidine and a cyclohexane ring, is a versatile building block in the synthesis of pharmacologically active compounds. The introduction of a carbaldehyde group at the 9-position provides a key synthetic handle for further molecular elaboration. Unambiguous characterization of such molecules is critical, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor.

This guide provides an in-depth technical comparison and a practical approach to the complete ¹H and ¹³C NMR assignments for 3-azaspiro[5.5]undecane-9-carbaldehyde. Leveraging data from structurally related compounds and established spectroscopic principles, we will delineate the expected spectral features and outline the experimental workflow necessary for their definitive assignment.

Predicted ¹H and ¹³C NMR Spectral Data for 3-Azaspiro[5.5]undecane-9-carbaldehyde

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-9 (Aldehyde)9.6 - 9.8s-
H-2, H-4 (Axial)2.8 - 3.0m-
H-2, H-4 (Equatorial)2.4 - 2.6m-
H-1, H-5 (Axial)1.6 - 1.8m-
H-1, H-5 (Equatorial)1.3 - 1.5m-
H-7, H-11 (Axial)1.7 - 1.9m-
H-7, H-11 (Equatorial)1.2 - 1.4m-
H-8, H-10 (Axial)1.9 - 2.1m-
H-8, H-10 (Equatorial)1.5 - 1.7m-
NH1.5 - 2.5br s-

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-9 (Aldehyde C=O)202 - 205
C-6 (Spiro)35 - 40
C-2, C-445 - 50
C-1, C-530 - 35
C-7, C-1130 - 35
C-8, C-1025 - 30

Experimental Protocol for Complete NMR Assignment

The definitive assignment of all proton and carbon signals requires a suite of 1D and 2D NMR experiments. The following protocol outlines a robust methodology.[5][6][7]

1. Sample Preparation:

  • Dissolve 5-10 mg of 3-azaspiro[5.5]undecane-9-carbaldehyde in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Filter the solution into a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ will be positive, while CH₂ will be negative).

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings within the same spin system, which is crucial for tracing the connectivity of protons on the piperidine and cyclohexane rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and linking different spin systems.

Interpreting the Spectra: A Step-by-Step Guide

  • Identify Key Functional Groups: The aldehyde proton (H-9) will be a singlet in the downfield region of the ¹H spectrum (around 9.6-9.8 ppm). The corresponding aldehyde carbon (C-9) will appear in the ¹³C spectrum at approximately 202-205 ppm.

  • Assign the Piperidine Ring:

    • The protons on the carbons adjacent to the nitrogen (H-2 and H-4) will be the most downfield of the aliphatic protons due to the electronegativity of the nitrogen atom.

    • Use the COSY spectrum to trace the couplings from H-2/H-4 to H-1/H-5.

    • Use the HSQC spectrum to identify the corresponding carbon signals (C-2/C-4 and C-1/C-5).

  • Assign the Cyclohexane Ring:

    • The protons on the cyclohexane ring will be in the more upfield region of the ¹H spectrum.

    • The proton at the 9-position (if it were a CH) would be coupled to the protons at the 8 and 10 positions. The presence of the aldehyde at C-9 simplifies this, but the protons at C-8 and C-10 will be coupled to the protons at C-7 and C-11, respectively.

    • Use the COSY spectrum to establish these J-couplings and trace the spin systems of the cyclohexane ring.

    • Use the HSQC spectrum to assign the corresponding carbon signals.

  • Identify the Spiro Carbon:

    • The spiro carbon (C-6) is a quaternary carbon and will not show a signal in the DEPT-135 spectrum.

    • In the HMBC spectrum, look for long-range correlations from the protons on C-1, C-5, C-7, and C-11 to the spiro carbon C-6. This will definitively confirm its assignment.

Comparative Analysis with Alternative Structures

To highlight the unique spectral features of 3-azaspiro[5.5]undecane-9-carbaldehyde, a comparison with a related spirocyclic compound lacking the aldehyde functionality, such as 3-azaspiro[5.5]undecane, is instructive.

Table 3: NMR Data Comparison

Position3-Azaspiro[5.5]undecane-9-carbaldehyde (Predicted)3-Azaspiro[5.5]undecane (Predicted)Key Differentiating Feature
¹H NMR
H-99.6 - 9.8 ppm (s)~1.5 - 1.7 ppm (m)Presence of a downfield singlet for the aldehyde proton.
¹³C NMR
C-9202 - 205 ppm~25 - 30 ppmA significantly downfield signal for the aldehyde carbonyl carbon.

The most striking difference is the presence of the aldehyde group, which introduces a highly deshielded proton and carbon signal. This provides a clear diagnostic marker for the presence of the carbaldehyde functionality.

Visualization of Key NMR Correlations

The following diagram, generated using Graphviz, illustrates the key HMBC correlations that are crucial for the structural elucidation of 3-azaspiro[5.5]undecane-9-carbaldehyde.

Caption: Key HMBC correlations for structural assignment.

This guide provides a comprehensive framework for the ¹H and ¹³C NMR assignment of 3-azaspiro[5.5]undecane-9-carbaldehyde. By combining predictive data with a robust experimental and interpretive protocol, researchers can confidently characterize this and other related spirocyclic molecules, accelerating the pace of drug discovery and development.

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  • Husson, H.-P. et al. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry, 55(13), 4083-4087 (1990).

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A Comparative Guide to the X-ray Crystallography of 3-Azaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-azaspiro[5.5]undecane scaffold is a key structural motif in medicinal chemistry, valued for its three-dimensional architecture which can enhance potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] X-ray crystallography provides the definitive solid-state structure of these molecules, offering invaluable insights into their conformation, stereochemistry, and intermolecular interactions. This guide offers a comparative analysis of the crystallographic features of 3-azaspiro[5.5]undecane derivatives, supported by experimental data and protocols, to aid researchers in the structural elucidation of this important class of compounds.

The Significance of the 3-Azaspiro[5.5]undecane Core in Drug Design

Spirocyclic systems, particularly those incorporating piperidine rings, are of significant interest in drug discovery. Their inherent three-dimensionality allows for a more extensive interaction with protein targets, potentially leading to more potent and selective drugs with favorable physicochemical properties such as increased aqueous solubility.[2] The 3-azaspiro[5.5]undecane framework, with its spiro-fused cyclohexane and piperidine rings, provides a rigid and tunable platform for the development of novel therapeutics.

Synthesis and Crystallization Strategies: A Comparative Overview

The successful crystallographic analysis of 3-azaspiro[5.5]undecane derivatives is predicated on the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Approaches

A common route to the 3-azaspiro[5.5]undecane core involves the Bucherer-Bergs reaction, followed by hydrolysis and thermal cyclization.[1] This method is versatile and allows for the introduction of various substituents on the cyclohexane ring. For instance, the synthesis of 3-azaspiro[5.5]undecane-2,4-dione can be achieved from cyclohexanone, potassium cyanide, and ammonium carbonate.[1]

Experimental Protocol: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone, potassium cyanide, and ammonium carbonate in a 1:2:4 molar ratio in an aqueous or alcoholic solvent.

  • Reaction Conditions: Heat the mixture to 50-60°C with vigorous stirring for approximately 6 hours, maintaining a basic pH.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully acidify with hydrochloric acid to precipitate the product. Further cooling in an ice bath can maximize precipitation.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as an ethanol/water mixture.

Crystallization Methodologies: A Comparative Analysis

Obtaining high-quality single crystals is often a significant bottleneck in structural studies. For 3-azaspiro[5.5]undecane derivatives, several crystallization techniques can be employed. The choice of method and solvent is critical and often requires empirical screening.

Crystallization MethodPrincipleAdvantagesDisadvantages
Slow Evaporation The concentration of the solute gradually increases as the solvent evaporates, leading to supersaturation and crystal growth.Simple to set up.Can sometimes lead to the formation of small or intergrown crystals if evaporation is too rapid.
Vapor Diffusion A solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent, slowly inducing crystallization.Excellent control over the rate of crystallization, often yielding high-quality crystals.Requires careful selection of solvent/anti-solvent pairs.
Cooling Crystallization A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and promoting crystallization.Effective for compounds with a significant temperature-dependent solubility.Requires precise temperature control.

In practice, a combination of these techniques may be employed. For example, a saturated solution can be set up for slow evaporation in a controlled temperature environment.

Comparative Crystallographic Analysis of 3-Azaspiro[5.5]undecane Derivatives

The solid-state structure of 3-azaspiro[5.5]undecane derivatives is characterized by the conformation of the two six-membered rings and their relative orientation.

The Case of 3-Azaspiro[5.5]undecane-2,4-dione

The crystal structure of 3-azaspiro[5.5]undecane-2,4-dione has been determined by X-ray diffraction, providing a valuable reference point for this class of compounds.[1]

Table of Crystallographic Data for 3-Azaspiro[5.5]undecane-2,4-dione [1]

ParameterValue
Chemical FormulaC₁₀H₁₅NO₂
Formula Weight181.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.328 (2) Å
b8.4890 (17) Å
c11.285 (2) Å
β105.58 (3)°
Volume953.5 (3) ų
Z4

In the solid state, the cyclohexane ring of 3-azaspiro[5.5]undecane-2,4-dione adopts a chair conformation, which is the most stable conformation for a six-membered carbocycle. The piperidine-2,4-dione ring, however, exists in an envelope conformation.[1] This deviation from a perfect chair is likely due to the presence of the two carbonyl groups and the spiro fusion.

Conformational Analysis of the Piperidine Ring

The piperidine ring in 3-azaspiro[5.5]undecane derivatives generally prefers a chair conformation to minimize steric strain.[3] However, the presence of substituents and the spirocyclic nature of the molecule can influence this preference.

In the parent piperidine, two chair conformations are possible, with the N-H bond being either axial or equatorial. The equatorial conformation is generally more stable.[3] For N-substituted derivatives, the preference for the equatorial position of the substituent is even more pronounced.[3]

Key Conformational Considerations:

  • Ring Puckering: The degree of puckering in the cyclohexane and piperidine rings can be influenced by substituents.

  • Axial vs. Equatorial Substitution: The orientation of substituents on the piperidine ring will affect the overall shape and biological activity of the molecule.

  • Nitrogen Inversion: The nitrogen atom of the piperidine ring can undergo inversion, leading to a rapid interconversion between conformers in solution.[3] In the solid state, the molecule is locked into a single conformation.

Experimental Workflow for Single-Crystal X-ray Diffraction

The process of determining the crystal structure of a 3-azaspiro[5.5]undecane derivative follows a well-established workflow.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Screening Crystallization Screening (Vapor Diffusion, Slow Evaporation, etc.) Purification->Screening Growth Single Crystal Growth Screening->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Experimental workflow for the X-ray crystallography of 3-azaspiro[5.5]undecane derivatives.

The 3-Azaspiro[5.5]undecane Scaffold: A Structural Overview

The fundamental structure of 3-azaspiro[5.5]undecane consists of a cyclohexane ring and a piperidine ring sharing a single carbon atom (the spiro atom).

Caption: Core structure of 3-azaspiro[5.5]undecane with the spiro carbon highlighted.

Conclusion

The crystallographic analysis of 3-azaspiro[5.5]undecane derivatives is a powerful tool for understanding their three-dimensional structure and guiding the design of new therapeutic agents. This guide provides a framework for comparing the synthesis, crystallization, and structural features of these important molecules. While detailed crystallographic data for a wide range of derivatives is not always readily available in a consolidated format, the principles outlined here, along with the detailed analysis of the 3-azaspiro[5.5]undecane-2,4-dione structure, offer a solid foundation for researchers in the field. Future work should focus on the systematic crystallographic study of a broader range of 3-azaspiro[5.5]undecane derivatives to build a comprehensive public database of their structural properties.

References

  • Wikipedia. Piperidine. [Link]

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A Senior Application Scientist's Guide to 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde: A Comparative Analysis for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry with Spirocyclic Scaffolds

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. This paradigm shift has led to a surge in the exploration of three-dimensional (3D) molecular architectures, with spirocyclic compounds emerging as a particularly promising class of building blocks.[1] Their inherent rigidity and well-defined exit vectors allow for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.

This guide provides a comprehensive comparison of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde , a versatile building block, with other relevant scaffolds. As a Senior Application Scientist, my objective is to offer not just a theoretical overview, but a practical, data-driven analysis to inform your experimental design and accelerate your drug discovery programs. We will delve into the synthesis, reactivity, and applications of this spirocyclic aldehyde, supported by detailed experimental protocols and comparative data that underscore its unique advantages.

Physicochemical Properties: A Comparative Overview

The introduction of a spirocyclic scaffold can significantly influence the physicochemical properties of a molecule, often leading to improved drug-like characteristics compared to their non-spirocyclic or simpler cyclic counterparts.

Property3-Boc-3-azaspiro[5.5]undecane-9-carbaldehydeN-Boc-piperidine-4-carbaldehyde (Non-Spirocyclic Analog)
Molecular Weight ( g/mol ) 281.39[2]213.27
Calculated LogP 3.39[2]~1.9
Topological Polar Surface Area (TPSA) (Ų) 46.6[3]46.6
Fraction of sp³ carbons (Fsp³) HighModerate
Structural Rigidity HighModerate

Key Insights: The spirocyclic nature of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde contributes to a higher molecular weight and lipophilicity (LogP) compared to its non-spirocyclic analog, N-Boc-piperidine-4-carbaldehyde. However, it also introduces a greater degree of three-dimensionality (higher Fsp³) and rigidity. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The identical TPSA indicates that the polar surface area, a key determinant of cell permeability, is conserved.

Synthesis of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde: A Step-by-Step Protocol

Workflow for the Synthesis

Synthesis_Workflow Ketone tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Alcohol tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate Ketone->Alcohol Reduction (e.g., NaBH4) Aldehyde 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde Alcohol->Aldehyde Oxidation (e.g., PCC, Swern)

Caption: Synthetic workflow from the ketone precursor to the target aldehyde.

Experimental Protocol: Two-Step Synthesis from Ketone

Step 1: Reduction of tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate to tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate

  • Dissolution: Dissolve tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in methanol (MeOH) in a round-bottom flask at 0 °C under a nitrogen atmosphere.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired alcohol.

Step 2: Oxidation of tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate to 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde

  • Preparation of Oxidizing Agent: In a separate flask, prepare a slurry of pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM).

  • Addition of Alcohol: Add a solution of tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in DCM to the PCC slurry at room temperature.

  • Reaction: Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde.

Comparative Reactivity: Reductive Amination and Wittig Olefination

The aldehyde functionality of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde is a versatile handle for a variety of synthetic transformations, most notably reductive amination and Wittig olefination. The steric hindrance imposed by the spirocyclic framework can influence the reactivity compared to less hindered aldehydes.

Reductive Amination: A Gateway to Novel Amines

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[4] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.

Reductive_Amination Aldehyde Spirocyclic Aldehyde Imine Imine/Iminium Ion Intermediate Aldehyde->Imine + Amine, - H2O Amine Primary/Secondary Amine Amine->Imine Product Spirocyclic Amine Imine->Product Reducing Agent (e.g., NaBH(OAc)3)

Caption: General workflow for reductive amination.

Experimental Protocol: Reductive Amination with a Primary Amine

  • Mixing Reactants: To a solution of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde (1.0 eq) in dichloromethane (DCM) are added the primary amine (1.1 eq) and acetic acid (1.2 eq).

  • Addition of Reducing Agent: The mixture is stirred at room temperature for 1 hour, followed by the portion-wise addition of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

  • Reaction: The reaction is stirred at room temperature overnight.

  • Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO₃) solution. The layers are separated, and the aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Comparative Performance:

Building BlockAmineReducing AgentYieldComments
3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde BenzylamineNaBH(OAc)₃Good to ExcellentThe sterically demanding spirocyclic core may require slightly longer reaction times or a more reactive reducing agent in some cases.
N-Boc-piperidine-4-carbaldehyde BenzylamineNaBH(OAc)₃ExcellentGenerally faster reaction rates due to lower steric hindrance around the aldehyde.
Cyclohexanecarboxaldehyde BenzylamineNaBH(OAc)₃ExcellentServes as a non-nitrogen containing cyclic baseline.

Causality Behind Experimental Choices: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.[5] The addition of acetic acid catalyzes the formation of the iminium ion intermediate, accelerating the reaction.

Wittig Olefination: Constructing Carbon-Carbon Double Bonds

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[3][6] The stereochemical outcome of the reaction is influenced by the nature of the ylide used.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

  • Ylide Generation (if not commercially available): A phosphonium salt is deprotonated with a strong base (e.g., n-BuLi, NaH) in an aprotic solvent like THF to generate the phosphorus ylide.

  • Reaction with Aldehyde: The solution of the ylide is cooled to 0 °C, and a solution of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde (1.0 eq) in THF is added dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up: The reaction is quenched with water, and the product is extracted with diethyl ether.

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to separate the alkene from triphenylphosphine oxide.

Comparative Performance:

Building BlockWittig ReagentExpected Major IsomerYieldComments
3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde (Carbethoxymethylene)triphenylphosphoraneE-isomerGoodThe steric bulk of the spirocycle may influence the rate of reaction.
N-Boc-piperidine-4-carbaldehyde (Carbethoxymethylene)triphenylphosphoraneE-isomerExcellentLess steric hindrance allows for faster and more efficient reaction.

Expert Insights: Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, generally favor the formation of the thermodynamically more stable (E)-alkene.[6] The choice of solvent and reaction temperature can also influence the stereoselectivity of the Wittig reaction.

Applications in Drug Discovery: Case Studies and Biological Relevance

The 3-azaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7] The aldehyde functionality of the title compound provides a key entry point for the synthesis of diverse libraries of compounds for biological screening.

GABA Receptor Antagonists

Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[7] These compounds have potential applications in the treatment of various neurological disorders. The spirocyclic core is crucial for orienting the pharmacophoric elements for optimal binding to the receptor.

Anticancer Agents

Spirocyclic compounds, including those with the azaspiro[5.5]undecane core, have shown promise as anticancer agents. For instance, spiro-indolinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[8] The rigid spirocyclic framework can enhance binding to target proteins involved in cancer progression.

Modulators of CNS Targets

The 3D nature of spirocyclic scaffolds makes them attractive for targeting complex binding sites in central nervous system (CNS) proteins.[9] The ability to project substituents in well-defined spatial arrangements can lead to improved selectivity and reduced off-target effects.

Conclusion: A Valuable Building Block for Modern Medicinal Chemistry

3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde represents a valuable and versatile building block for the synthesis of novel, three-dimensional molecules in drug discovery. Its spirocyclic nature offers distinct advantages in terms of structural rigidity and the ability to explore a wider chemical space compared to its non-spirocyclic counterparts. While its synthesis and reactivity may be influenced by steric factors, the protocols outlined in this guide provide a solid foundation for its effective utilization. The demonstrated biological activities of related azaspiro[5.5]undecane derivatives underscore the potential of this scaffold in generating new therapeutic agents. As the demand for novel 3D-rich molecular architectures continues to grow, 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde is poised to become an increasingly important tool in the medicinal chemist's arsenal.

References

  • ChemBK. (2024, April 9). tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • ACS Publications. (2026, January 19). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210 | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • PubMed. (2023, August 5). Aporphines: A privileged scaffold in CNS drug discovery. Retrieved from [Link]

  • ePrints Soton - University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]

  • RSC Publishing. (2020, February 19). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. Retrieved from [Link]

  • SlidePlayer. (n.d.). Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • NIH. (2020, February 19). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. Retrieved from [Link]

  • Reddit. (n.d.). Reductive amination of piperazine. Retrieved from [Link]

  • ResearchGate. (2021, August 25). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

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A Senior Application Scientist's Guide to Confirming the Stereochemistry of Spirocycles

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional and rigid architecture of spirocycles makes them highly sought-after scaffolds in medicinal chemistry and materials science.[1] Their spiro-fused ring systems often lead to improved binding affinity, enhanced metabolic stability, and better pharmacokinetic profiles compared to their flatter, more flexible counterparts.[1] However, this structural complexity, particularly the presence of a stereogenic spiro-center, presents a significant analytical challenge: the unambiguous determination of stereochemistry. Assigning the correct relative and absolute configuration is not merely an academic exercise; it is fundamental to understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of a potential therapeutic agent.

This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the stereochemistry of spirocyclic compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, detail validated protocols, and offer insights gleaned from years of practical application. Our objective is to equip you with the knowledge to select the most appropriate technique, or combination of techniques, to confidently assign the stereochemistry of your novel spirocycles.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography is widely regarded as the "gold standard" for stereochemical determination.[2] It provides a direct and unambiguous visualization of the molecule's three-dimensional structure in the solid state by analyzing the diffraction pattern of X-rays scattered by a single crystal.[3][4]

Expertise & Experience: Why It's the Gold Standard

The power of X-ray crystallography lies in its ability to generate a precise electron density map of the molecule, from which atomic coordinates, bond lengths, and bond angles can be determined with high precision.[5] This allows for the direct assignment of both the relative configuration (the spatial arrangement of atoms relative to each other) and, through the use of anomalous dispersion, the absolute configuration (the absolute spatial arrangement of atoms).[2] When a high-quality crystal is obtained and the data is refined to a good resolution, the resulting structure is considered definitive proof of stereochemistry.[6]

Trustworthiness: A Self-Validating System

The method's trustworthiness is rooted in the rigorous process of data collection and structural refinement. The final structural model is validated against the experimental diffraction data, with statistical parameters (like the R-factor) indicating the quality of the fit.

Limitations to Consider:

  • The Crystal Hurdle: The most significant limitation is the absolute requirement for a single, well-ordered crystal of sufficient size and quality. Many promising compounds, particularly those that are oils or amorphous solids at room temperature, are notoriously difficult to crystallize, which can cause significant delays in a research program.[7]

  • Solid-State vs. Solution Conformation: The determined structure represents the molecule's conformation in the crystalline lattice, which may not be the most populated or biologically relevant conformation in solution.[8]

Experimental Workflow: From Powder to Structure

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Purification High-Purity Sample (>99%) Crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystallization Dissolve in appropriate solvent system Data_Collection X-ray Data Collection (Diffractometer) Crystallization->Data_Collection Mount suitable crystal Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Process diffraction pattern Refinement Structural Refinement & Validation Structure_Solution->Refinement Build atomic model Final_Structure Unambiguous 3D Structure (Relative & Absolute Configuration) Refinement->Final_Structure Final Validated Structure

Caption: High-level workflow for single-crystal X-ray crystallography.

Protocol for X-ray Crystallography
  • Purification: The compound must be rigorously purified (typically >99%) to facilitate the growth of a single, well-ordered crystal.

  • Crystallization Screening: A screening process is initiated using various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion between a solvent and anti-solvent, cooling).

  • Crystal Selection: A suitable single crystal (clear, well-defined faces, appropriate size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas, and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[3]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data to improve the fit, resulting in the final, validated 3D structure.

NMR Spectroscopy: Probing Stereochemistry in Solution

When single crystals are elusive, Nuclear Magnetic Resonance (NMR) spectroscopy becomes the primary tool for stereochemical elucidation in the solution state. While standard 1D and 2D NMR experiments (COSY, HSQC, HMBC) establish connectivity, specialized techniques are required to probe through-space relationships and define relative stereochemistry.

A. Nuclear Overhauser Effect (NOE) & ROE Spectroscopy

Expertise & Experience: The Causality of Proximity The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that arises between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[9] The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei (1/r⁶), making it exquisitely sensitive to internuclear distances.[10] By identifying which protons show NOE correlations, we can build a 3D map of the molecule and determine the relative orientation of substituents.[11]

For medium-sized molecules (approx. 1000-2000 Da), the standard NOE can become vanishingly small or even zero. In these cases, a Rotating-frame Overhauser Effect (ROE) experiment is the method of choice. ROE provides similar distance information but does not pass through zero, ensuring a positive signal for molecules of all tumbling rates.[12]

Trustworthiness: Cross-Validation is Key The reliability of an NOE-based assignment depends on having a relatively rigid molecular scaffold, a characteristic feature of many spirocycles. The observation of key NOE/ROE correlations between protons on different rings can provide conclusive evidence for their cis or trans relationship. Conversely, the absence of an expected NOE can be just as informative.

Protocol for 2D NOESY/ROESY Analysis
  • Sample Preparation: Prepare a solution of the purified spirocycle in a deuterated solvent at an appropriate concentration. Ensure the sample is free of paramagnetic impurities.

  • Full Assignment: Acquire and assign all ¹H and ¹³C resonances using standard 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC). A full assignment is critical for unambiguous interpretation of NOE/ROE data.[13][14]

  • NOESY/ROESY Acquisition: Run a 2D NOESY or ROESY experiment. A key parameter is the "mixing time," which is the period during which the NOE/ROE builds up. A range of mixing times should be tested to optimize the signal and avoid "spin diffusion" (secondary NOEs) which can complicate interpretation.

  • Data Interpretation:

    • Identify cross-peaks that connect two different proton signals.

    • Correlate these cross-peaks with internuclear distances on a 3D model of the putative diastereomers.

    • A strong correlation between protons on different rings of the spirocycle strongly suggests they are on the same face of the molecule.

    • Systematically compare all observed key correlations with the distances predicted for each possible stereoisomer to arrive at the correct assignment.

B. Residual Dipolar Couplings (RDCs)

Expertise & Experience: A Global Perspective on Structure Residual Dipolar Couplings (RDCs) offer a powerful, complementary approach to NOEs.[15] In a standard isotropic solution, dipolar couplings between nuclei average to zero due to random molecular tumbling.[9] However, by dissolving the molecule in a dilute liquid crystal medium, the molecules become weakly aligned with the magnetic field. This partial alignment reintroduces a small, measurable dipolar coupling (the RDC) that is dependent on the orientation of the internuclear vector (e.g., a C-H bond) relative to the magnetic field.[9][15]

The causality is direct: because RDCs provide long-range orientational information, they act as global structural restraints.[15] By measuring a set of RDCs (e.g., ¹JCH) across the molecule and comparing them to values calculated from competing 3D structural models, one can determine the relative configuration with high confidence.[16]

Trustworthiness: Quantitative Model Validation The strength of the RDC method lies in its quantitative nature. The agreement between experimental and back-calculated RDC values for a given stereoisomer is assessed using a quality factor (Q-factor). A low Q-factor for one isomer and a high Q-factor for others provides a statistically robust validation of the structural assignment.

nmr_logic cluster_A Analysis for Isomer A cluster_B Analysis for Isomer B Hypotheses Two Possible Diastereomers (Isomer A vs. Isomer B) NMR_Exp Perform NMR Experiments (NOESY and/or RDC) Hypotheses->NMR_Exp Compare Compare Experimental Data with Predictions NMR_Exp->Compare Model_A 3D Model of Isomer A Predict_A Predict NOE Distances Calculate RDC Values Model_A->Predict_A Predict_A->Compare Model_B 3D Model of Isomer B Predict_B Predict NOE Distances Calculate RDC Values Model_B->Predict_B Predict_B->Compare Conclusion Correct Relative Stereochemistry Assigned Compare->Conclusion

Caption: Logic for differentiating diastereomers using NMR data.

Chiroptical Methods: Assigning Absolute Configuration

When the absolute configuration is required and X-ray analysis is not an option, chiroptical spectroscopy is the solution-state method of choice.[17] These techniques measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[18] The assignment relies on a robust synergy between experimental measurement and quantum chemical calculation.[19]

A. Vibrational Circular Dichroism (VCD)

Expertise & Experience: A Vibrational Fingerprint of Chirality VCD is the infrared analogue of the more commonly known Electronic Circular Dichroism (ECD). It measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations.[8][20] Every chiral molecule has a unique VCD spectrum that is a sensitive fingerprint of its absolute configuration and conformation in solution.[20]

The causality for assignment is a direct comparison: the experimental VCD spectrum is measured and then compared to a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a known enantiomer (e.g., the R-isomer).[7]

  • If the experimental and calculated spectra match in sign and relative intensity, the absolute configuration is that used in the calculation (R).

  • If they are mirror images, the absolute configuration is the opposite (S).

VCD is particularly powerful because it probes the entire molecular framework, not just the environment around a chromophore, and is applicable to nearly any chiral organic molecule.[20][21]

B. Electronic Circular Dichroism (ECD)

Expertise & Experience: Probing Chiral Electronic Transitions ECD measures the differential absorption of circularly polarized UV-Visible light.[18] The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is unique to a specific enantiomer.[22] The process for assigning absolute configuration is analogous to VCD: compare the experimental ECD spectrum to one calculated via quantum mechanics (typically Time-Dependent DFT).[23][24]

ECD is most effective for molecules containing chromophores (e.g., aromatic rings, carbonyls) near the stereogenic center, as these electronic transitions give rise to strong, characteristic signals.[25] However, its application can be limited for molecules lacking a suitable chromophore or for flexible systems where conformational averaging can complicate the spectrum.

Workflow for Chiroptical Assignment of Absolute Configuration

chiroptical_workflow cluster_exp Experimental Measurement cluster_theory Theoretical Calculation start Chiral Spirocycle with Unknown Absolute Configuration exp_spec Acquire Experimental VCD or ECD Spectrum start->exp_spec conf_search Perform Conformational Search (e.g., for R-isomer) start->conf_search compare Compare Experimental vs. Calculated Spectrum exp_spec->compare dft_calc Calculate Spectra for Low-Energy Conformers (DFT) conf_search->dft_calc boltzmann Boltzmann-Average Calculated Spectra dft_calc->boltzmann boltzmann->compare assign Assign Absolute Configuration compare->assign

Caption: General workflow for VCD/ECD-based absolute configuration assignment.

Protocol for VCD/ECD Analysis
  • Experimental Measurement: Dissolve the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃, CCl₄ for VCD; MeOH, ACN for ECD) and record the spectrum on a VCD or CD spectrometer.

  • Computational Modeling:

    • Build a 3D model of one enantiomer (e.g., the one with R configuration at the spiro-center).

    • Perform a thorough conformational search using molecular mechanics or semi-empirical methods to identify all low-energy conformers.

    • For each stable conformer, perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G(d) with a continuum solvent model).[24]

    • Calculate the VCD or ECD spectrum for each optimized conformer.

  • Spectral Comparison:

    • Generate a final theoretical spectrum by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann populations.

    • Visually compare the Boltzmann-averaged theoretical spectrum with the experimental spectrum. A high degree of correlation confirms the assignment.[7][26]

Comparison of Analytical Techniques

TechniqueInformation ObtainedSample StateKey AdvantagesMajor Limitations
X-ray Crystallography Relative & Absolute ConfigurationSingle CrystalUnambiguous, definitive 3D structure.[2][5]Requires a high-quality single crystal, which can be a major bottleneck.[7][8]
NMR (NOE/ROE) Relative ConfigurationSolutionDetermines through-space proximity; ideal for solution-state conformation.[9][11]Requires a relatively rigid structure; interpretation can be complex for flexible molecules.
NMR (RDC) Relative ConfigurationSolution (Aligned)Provides long-range orientational data; powerful global structural restraints.[9][15]Requires specialized alignment media; can be complex to set up and analyze.
VCD Spectroscopy Absolute ConfigurationSolutionBroadly applicable, even without chromophores; provides a rich "fingerprint".[20]Requires quantum chemical calculations; can be weak for highly flexible molecules.
ECD Spectroscopy Absolute ConfigurationSolutionHighly sensitive for molecules with chromophores near the stereocenter.[22]Limited use for molecules without UV chromophores; sensitive to conformation/solvent.[25]

Conclusion: An Integrated Approach

The determination of stereochemistry in spirocycles is a critical step that demands a rigorous and often multi-faceted analytical approach. While single-crystal X-ray crystallography remains the ultimate arbiter, its reliance on high-quality crystals makes it unavailable for many projects. In such cases, a combination of techniques provides the most robust and trustworthy assignment. A typical and highly effective strategy involves first determining the relative stereochemistry in solution using advanced NMR methods like NOESY/ROESY and, for challenging cases, RDCs. Once the diastereomer is confidently identified, a chiroptical method—most commonly VCD due to its broad applicability—is employed to assign the final absolute configuration . By leveraging the strengths of each technique, researchers can navigate the complexities of spirocyclic stereochemistry and build a confident, self-validating case for their molecular architecture.

References

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  • PMC. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. [Link]

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Introduction: The Enduring Challenge of Oseltamivir Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of Oseltamivir (Tamiflu®): Benchmarking Established Industrial Methods Against Modern Synthetic Innovations

Oseltamivir, marketed as Tamiflu®, stands as a critical first-line defense against influenza A and B viruses, functioning as a potent neuraminidase inhibitor.[1] The global demand for this antiviral agent, particularly in the face of potential pandemics, has placed its manufacturing process under intense scrutiny. The complexity of the oseltamivir molecule, which features three stereocenters, necessitates a highly controlled and efficient synthetic strategy.[2]

The established industrial synthesis, originally developed by Gilead Sciences and later optimized by Roche, has been a cornerstone of oseltamivir production for decades.[3][4] However, this route is not without its challenges, most notably its reliance on shikimic acid, a natural product whose availability can be inconsistent, and the use of potentially hazardous azide intermediates.[3][4] These limitations have spurred a wave of innovation in the academic and industrial research communities, leading to the development of numerous alternative synthetic routes that aim to be shorter, higher-yielding, safer, and less dependent on specific natural resources.[4][5]

This guide provides an in-depth comparison of the traditional Roche synthesis of oseltamivir with a prominent modern alternative, the Hayashi synthesis. We will delve into the strategic nuances of each pathway, offering a comprehensive analysis of their respective methodologies, efficiencies, and key chemical transformations. Through this comparative lens, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the evolution of oseltamivir synthesis and the key considerations for developing robust and sustainable manufacturing processes for complex pharmaceutical agents.

Comparative Analysis of Synthetic Routes

The synthesis of oseltamivir is a testament to the ingenuity of organic chemists. The various routes developed to construct this intricate molecule can be broadly categorized by their starting materials and key strategic bond formations. Here, we compare the industrial benchmark with a state-of-the-art academic achievement.

The Established Industrial Route: The Roche Synthesis from (-)-Shikimic Acid

The commercial production of oseltamivir has historically relied on a linear synthesis starting from (-)-shikimic acid, a chiral building block isolated from the seeds of the Chinese star anise (Illicium verum).[2][3] This approach leverages the inherent stereochemistry of the starting material to establish the three contiguous stereocenters in the final product.

Key Features of the Roche Synthesis:

  • Chiral Pool Starting Material: Utilizes naturally occurring (-)-shikimic acid to control stereochemistry.[2]

  • Linear Sequence: A multi-step process involving the formation of an epoxide intermediate.

  • Use of Azides: Traditionally employs sodium azide for the introduction of the C5-amino group, which poses safety concerns on a large scale.[4]

The overall yield of the Roche synthesis is reported to be in the range of 17-22% over approximately 11-12 steps.[2] While this route has proven to be scalable and has been the workhorse of Tamiflu® production, its dependence on a natural product and the use of potentially explosive azides have been significant drivers for the development of alternative methods.[3][4]

A Modern Alternative: The Hayashi Synthesis

In 2009, Hayashi and coworkers reported a highly efficient and concise total synthesis of oseltamivir.[2] This route is notable for its use of organocatalysis and one-pot operations, which significantly streamline the synthetic process.

Key Features of the Hayashi Synthesis:

  • Readily Available Starting Materials: Begins with simple, achiral starting materials.

  • Organocatalysis: Employs a diphenylprolinol silyl ether catalyst for an asymmetric Michael reaction to set the initial stereocenter.[2][6]

  • One-Pot Operations: A key feature is the use of three one-pot sequences, which minimizes the need for intermediate purification and reduces waste.[2]

  • High Overall Yield: Achieves an impressive overall yield of around 57-60%.[2][4]

The Hayashi synthesis represents a significant advancement in the efficient construction of the oseltamivir core. By avoiding the use of a chiral pool starting material and employing elegant catalytic methods, this route offers a more flexible and potentially more sustainable approach to oseltamivir production.

Quantitative Comparison of Synthetic Routes

FeatureRoche Synthesis (from Shikimic Acid)Hayashi Synthesis
Starting Material(s) (-)-Shikimic AcidAlkoxyaldehyde, Nitroalkene
Key Strategy Chiral Pool, Epoxide OpeningAsymmetric Organocatalysis, One-Pot Operations
Number of Steps ~11-125 (in 3 one-pot operations)
Overall Yield 17-22%[2]57-60%[2][4]
Stereochemistry Control Derived from starting materialOrganocatalytic asymmetric Michael reaction
Use of Azides Yes (in the traditional route)Yes (but intermediate not isolated)[4]
Scalability Proven on an industrial scalePotentially scalable, amenable to flow chemistry

Experimental Workflows and Methodologies

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations in the Roche and Hayashi syntheses of oseltamivir.

Roche_Synthesis Shikimic_Acid (-)-Shikimic Acid Esterification Esterification & Ketalization Shikimic_Acid->Esterification Mesylation Mesylation Esterification->Mesylation Epoxidation Epoxidation Mesylation->Epoxidation Azide_Opening Azide Ring Opening Epoxidation->Azide_Opening Reduction_Acetylation Reduction & Acetylation Azide_Opening->Reduction_Acetylation Oseltamivir Oseltamivir Reduction_Acetylation->Oseltamivir

Caption: The Roche industrial synthesis of oseltamivir starting from (-)-shikimic acid.

Hayashi_Synthesis Starting_Materials Alkoxyaldehyde + Nitroalkene One_Pot_1 One-Pot Operation 1: Asymmetric Michael Reaction, Domino Michael/HWE Starting_Materials->One_Pot_1 Cyclohexene_Intermediate Cyclohexene Intermediate One_Pot_1->Cyclohexene_Intermediate One_Pot_2 One-Pot Operation 2: Nitro Reduction, Acetylation Cyclohexene_Intermediate->One_Pot_2 Acetamido_Intermediate Acetamido Intermediate One_Pot_2->Acetamido_Intermediate One_Pot_3 One-Pot Operation 3: Azide Introduction, Azide Reduction Acetamido_Intermediate->One_Pot_3 Oseltamivir Oseltamivir One_Pot_3->Oseltamivir

Caption: The Hayashi synthesis of oseltamivir featuring three one-pot operations.

Detailed Experimental Protocols

Protocol 1: The Roche Synthesis of Oseltamivir (Conceptual Outline)

The industrial synthesis of oseltamivir is a well-established process that has been refined over the years. The following is a conceptual outline of the key steps.

  • Esterification and Protection: (-)-Shikimic acid is first converted to its ethyl ester, followed by protection of the 3,4-diol as a pentylidene acetal.[2]

  • Mesylation: The C5 hydroxyl group is selectively activated by mesylation.[2]

  • Epoxidation: Treatment with a base induces an intramolecular Williamson ether synthesis to form a key epoxide intermediate.[2]

  • Azide Ring Opening: The epoxide is opened regioselectively with sodium azide to introduce the C5-amino group precursor.

  • Reduction and Acetylation: The azide is reduced to the corresponding amine, which is then acetylated to form the acetamido group.

  • Deprotection and Final Product Formation: The protecting groups are removed, and the resulting freebase is treated with phosphoric acid to yield oseltamivir phosphate.[2]

Protocol 2: The Hayashi Synthesis of Oseltamivir (Conceptual Outline)

The Hayashi synthesis is characterized by its efficiency and use of one-pot operations. The following is a conceptual outline of this elegant route.

  • One-Pot Operation 1: An asymmetric Michael reaction between an alkoxyaldehyde and a nitroalkene is catalyzed by a diphenylprolinol silyl ether to establish the first stereocenter.[2] This is followed by a domino Michael/Horner-Wadsworth-Emmons reaction to construct the cyclohexene core.[2]

  • One-Pot Operation 2: The nitro group of the cyclohexene intermediate is reduced to an amine and subsequently acetylated in the same pot to afford the corresponding acetamido derivative.

  • One-Pot Operation 3: The synthesis is completed by the introduction of an azide at the C5 position, followed by its reduction to the amine, yielding oseltamivir.[4] To enhance safety, the azide intermediate is not isolated.[4]

Conclusion: The Future of Oseltamivir Synthesis

The journey of oseltamivir synthesis from its reliance on a natural product to the development of highly efficient, catalytic total syntheses showcases the remarkable progress in modern organic chemistry. While the Roche synthesis has been a reliable method for large-scale production, the challenges associated with its starting material and the use of hazardous reagents have driven the quest for superior alternatives.

The Hayashi synthesis, with its high yield, use of one-pot operations, and avoidance of a chiral pool starting material, provides a compelling blueprint for the future of oseltamivir manufacturing. Such innovative routes not only offer the potential for more cost-effective and sustainable production but also provide a platform for the rapid synthesis of oseltamivir analogues to combat potential drug resistance. As enabling technologies like continuous flow chemistry become more prevalent, the translation of these elegant academic syntheses into robust industrial processes is an exciting and achievable goal.[4]

References

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A Researcher's Guide to Cross-Referencing Spectral Data with Chemical Databases for Enhanced Validation

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of scientific research and drug development, the integrity of experimental data is paramount.[1][2] Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are fundamental tools for elucidating molecular structures and confirming the identity of chemical compounds.[3] However, the raw spectral data, in isolation, is akin to a language without a dictionary. To translate this data into meaningful chemical information, it must be rigorously cross-referenced and validated against established chemical databases. This guide provides an in-depth comparison of key spectral databases and outlines best-practice workflows for robust data validation, ensuring the accuracy and reproducibility of your research findings.

The Indispensable Role of Spectral Data Validation

The process of identifying a chemical compound from its spectral fingerprint is a cornerstone of modern chemistry.[3] An experimentally acquired spectrum is compared against a library of spectra from known compounds. A high degree of similarity provides strong evidence for the compound's identity.[4] This validation step is critical for several reasons:

  • Meeting Regulatory Scrutiny: In drug development, regulatory bodies demand irrefutable proof of a compound's identity and purity. Validated spectral data forms a crucial part of these submissions.

  • Building Scientific Trust: Rigorous data validation upholds the integrity of published research and fosters confidence within the scientific community.[5]

A Comparative Overview of Key Chemical Databases

The choice of a chemical database is a critical decision that can significantly impact the efficiency and reliability of spectral data validation. Several public and commercial databases are available, each with its own strengths and focus.

DatabasePrimary Spectral DataKey FeaturesAccess Model
PubChem MS, NMR, IR, UV-VisAn open chemistry database with a vast collection of chemical information, including structures, properties, and spectral data from various sources.[6][7][8]Free
NIST Chemistry WebBook MS, IRA comprehensive resource for chemical and physical property data, including a large collection of mass and infrared spectra compiled and evaluated by NIST.[9][10][11]Free
MassBank MSAn open-source mass spectral library focused on small molecules relevant to metabolomics, exposomics, and environmental science.[12]Free
mzCloud MSA mass spectral database featuring high-resolution/accurate mass spectra and a novel spectral correlation algorithm to assist in identifying compounds, even those not present in the library.[6][13]Free (with registration)
Spectral Database for Organic Compounds (SDBS) MS, NMR, IR, Raman, ESRA free, integrated spectral database system for organic compounds, organized by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan.[14]Free
CAS SciFinder NMR, MS, IRA comprehensive research solution that provides access to a vast collection of chemical substances, reactions, and literature, including experimental and predicted NMR spectra.[15][16]Commercial
Wiley Science Solutions (KnowItAll, Sadtler) IR, MS, NMR, Raman, UV-VisOffers one of the world's largest collections of spectral data, with a strong emphasis on high-quality, curated libraries for a wide range of applications.[17]Commercial
Experimental Workflow for Spectral Data Validation

The following section outlines a generalized, step-by-step workflow for acquiring and validating spectral data, using mass spectrometry as a primary example. The principles, however, are broadly applicable to other spectroscopic techniques.

The quality of the acquired spectrum is fundamentally dependent on the purity of the sample and the proper calibration of the instrument.

  • Protocol:

    • Sample Purification: Ensure the sample is of the highest possible purity using appropriate chromatographic techniques (e.g., HPLC, GC). Impurities can lead to confounding peaks in the spectrum.

    • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines using a known reference standard. This ensures accurate mass-to-charge ratio (m/z) measurements.

    • Data Acquisition: Acquire the mass spectrum under optimized conditions (e.g., ionization method, collision energy). For complex mixtures, coupling the mass spectrometer with a separation technique (e.g., GC-MS, LC-MS) is essential to resolve individual components.[4]

Raw spectral data requires processing to extract meaningful information.

  • Protocol:

    • Peak Deconvolution: For chromatographic data, use software like the Automated Mass Spectral Deconvolution and Identification System (AMDIS) to separate the spectra of co-eluting compounds.[4]

    • Peak Picking: Identify the significant peaks in the spectrum and their corresponding m/z values and relative intensities.

    • Molecular Formula Generation: Utilize high-resolution mass spectrometry data to generate a list of possible molecular formulas for the parent ion.

This is the core of the validation process where the experimental data is compared against library data.

  • Protocol:

    • Select Appropriate Databases: Choose one or more databases from the comparison table based on the type of spectral data and the nature of the compound.

    • Perform the Search: Input the processed spectral data (peak list, molecular formula) into the database's search interface. Most databases allow for searches based on various parameters, including m/z values, neutral loss, and substructure.

    • Evaluate the "Hit List": The database will return a list of candidate compounds ranked by a similarity score.[4] Critically evaluate the top hits by comparing the experimental spectrum with the reference spectra.

For unambiguous identification, especially in novel compound discovery, relying on a single spectroscopic technique is often insufficient.

  • Protocol:

    • Acquire Orthogonal Data: Obtain data from a different spectroscopic technique, such as NMR or IR spectroscopy.[18]

    • Cross-Reference Orthogonal Data: Search the relevant databases with the new spectral data to see if the top hits corroborate the initial mass spectrometry findings.

    • Archive Data: Store all raw and processed data, along with the validation reports from the databases, in a secure and accessible format. This is crucial for data integrity and future reference.

Visualizing the Validation Workflow

The following diagrams illustrate the key stages of the spectral data validation process.

Spectral Data Validation Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Validation Validation & Confirmation cluster_Output Final Output SamplePrep Sample Preparation (Purification) InstrumentCal Instrument Calibration SamplePrep->InstrumentCal DataAcq Spectral Data Acquisition InstrumentCal->DataAcq Deconvolution Peak Deconvolution DataAcq->Deconvolution PeakPicking Peak Picking Deconvolution->PeakPicking FormulaGen Molecular Formula Generation PeakPicking->FormulaGen DBSearch Database Search FormulaGen->DBSearch HitEval Hit List Evaluation DBSearch->HitEval OrthoVal Orthogonal Validation HitEval->OrthoVal ValidatedID Validated Compound Identification OrthoVal->ValidatedID DataArchive Data Archiving ValidatedID->DataArchive

Caption: A generalized workflow for spectral data validation.

Database Cross-Referencing Logic ExpData Experimental Spectral Data DB1 Primary Database (e.g., MassBank) ExpData->DB1 Search DB2 Secondary Database (e.g., PubChem) ExpData->DB2 Search DB3 Tertiary Database (e.g., SciFinder) ExpData->DB3 Search InitialHits Initial Candidate Structures DB1->InitialHits DB2->InitialHits DB3->InitialHits Corroboration Cross-Database Corroboration InitialHits->Corroboration ValidatedID Validated Identification Corroboration->ValidatedID Consistent Hits FurtherInvest Further Investigation Required Corroboration->FurtherInvest Inconsistent Hits

Caption: The logic of cross-referencing against multiple databases.

Conclusion: A Commitment to Data Integrity

In the pursuit of scientific discovery, the validation of spectral data against chemical databases is not merely a technical step but a commitment to the principles of accuracy, reproducibility, and scientific integrity. By understanding the strengths of different databases and adhering to a rigorous, multi-faceted validation workflow, researchers can ensure the reliability of their findings and contribute to the advancement of knowledge with confidence.

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Retrosynthesis Analysis

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3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde
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3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde

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